molecular formula C6H7BrN2 B1285222 2-Amino-3-bromo-4-picoline CAS No. 40073-38-9

2-Amino-3-bromo-4-picoline

Cat. No.: B1285222
CAS No.: 40073-38-9
M. Wt: 187.04 g/mol
InChI Key: PDFCXUVNUUYYOI-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-picoline is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFCXUVNUUYYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560029
Record name 3-Bromo-4-methylpyridin-2-amine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40073-38-9
Record name 3-Bromo-4-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40073-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10560029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3-bromo-4-picoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40073-38-9

Synonyms: 3-Bromo-4-methyl-2-pyridinamine, 3-Bromo-4-methylpyridin-2-ylamine

This technical guide provides an in-depth overview of 2-Amino-3-bromo-4-picoline, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, reactivity, and potential biological applications.

Chemical and Physical Properties

This compound is a light-yellow to yellow powder or crystalline solid at room temperature.[1] It is characterized by a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 4-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number40073-38-9[1][2][3][4][5]
Molecular FormulaC₆H₇BrN₂[1][2][3][5]
Molecular Weight187.04 g/mol [1][2][5]
Physical FormLight-yellow to yellow powder or crystals[1]
PurityTypically ≥97%[1]
Boiling Point255.2 °C at 760 mmHg (Predicted)[2]
Density1.6 ± 0.1 g/cm³ (Predicted)[2]
Flash Point108.2 ± 25.9 °C (Predicted)[2]
pKa4.71 ± 0.47 (Predicted)[6]
XLogP31.6[2]
InChI KeyPDFCXUVNUUYYOI-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted and Analog-Based)

Table 2: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.8dH-6
~ 6.6dH-5
~ 4.5 - 5.5br sNH₂
~ 2.2sCH₃

Prediction is based on the analysis of spectral data for 2-Amino-3-picoline and the expected deshielding effects of the bromine atom.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~ 158 | C-2 | | ~ 105 | C-3 | | ~ 148 | C-4 | | ~ 122 | C-5 | | ~ 147 | C-6 | | ~ 18 | CH₃ |

Prediction is based on the analysis of spectral data for 2-Amino-3-picoline and the known effects of bromine substitution on the pyridine ring.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumC-H stretching (aromatic)
1640-1600StrongN-H bending (amino group)
1580-1450Medium-StrongC=C and C=N stretching (pyridine ring)
~ 1100MediumC-Br stretching

Prediction is based on typical vibrational frequencies for substituted aminopyridines.

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route involves the direct bromination of 2-amino-4-picoline. The following protocol is adapted from established methods for the bromination of aminopyridines.

Synthesis of this compound from 2-Amino-4-picoline

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Amino-4-picoline 2-Amino-4-picoline This compound This compound 2-Amino-4-picoline->this compound N-Bromosuccinimide (NBS) Acetonitrile, 0°C to rt

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Amino-4-picoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-4-picoline (1.0 equivalent) in acetonitrile in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in acetonitrile dropwise to the cooled solution of 2-amino-4-picoline over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Reactivity and Applications in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the reactivity of its functional groups. The amino group can be acylated, alkylated, or used in cyclization reactions. The bromine atom is particularly useful as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.

Role as a Kinase Inhibitor Scaffold

The brominated aminopyridine moiety is a well-established pharmacophore in the development of kinase inhibitors.[1][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyridine core can act as a hinge-binder, mimicking the adenine region of ATP to bind to the ATP-binding site of kinases. The bromine atom can be strategically positioned to interact with specific residues in the kinase active site or serve as a point for further chemical modification to enhance potency and selectivity.

G cluster_0 Generalized Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling_Proteins Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling_Proteins Transcription_Factors Transcription Factors Downstream_Signaling_Proteins->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Generalized kinase signaling pathway potentially targeted by this compound derivatives.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound and its derivatives.

G cluster_0 Synthesis and Analysis Workflow Start Start: 2-Amino-4-picoline Synthesis Synthesis: Bromination Start->Synthesis Workup Work-up and Extraction Synthesis->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Biological_Screening Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening End Lead Compound Biological_Screening->End

Caption: General workflow for the synthesis, characterization, and biological evaluation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8] Avoid contact with skin and eyes and prevent the formation of dust.[2]

Table 5: GHS Hazard Information

CategoryInformation
PictogramGHS07 (Exclamation Mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich[1]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its versatile reactivity, particularly in cross-coupling reactions, allows for the synthesis of complex molecular architectures. The aminopyridine scaffold is a known hinge-binder for kinases, making this compound and its derivatives promising candidates for the development of novel therapeutics, especially in the area of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 2-Amino-3-bromo-4-picoline, a chemical compound relevant to various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C6H7BrN2[1]
Molecular Weight 187.039 g/mol [1]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

A This compound B Molecular Formula C6H7BrN2 A->B is described by C Molecular Weight 187.039 g/mol B->C results in

Relationship between chemical name, formula, and molecular weight.

References

physical and chemical properties of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3-bromo-4-picoline, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its properties, outlines a detailed synthetic protocol, and includes relevant safety and handling information.

Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 3-Bromo-4-methylpyridin-2-amine, 2-Amino-3-bromo-4-methylpyridine
CAS Number 40073-38-9[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance Light yellow solid[2]

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
Melting Point Not available
Boiling Point 255.2 °C at 760 mmHg (Predicted)[3]
Density 1.593 g/cm³ (Predicted)[3]
Solubility Low solubility in water. Soluble in common organic solvents like ethanol and dichloromethane.[4]
pKa 4.71 ± 0.47 (Predicted)[3]
LogP 2.31590 (Predicted)[3]
Storage 2-8°C, protect from light[3]

Chemical Reactivity and Stability

This compound is a versatile intermediate in organic synthesis. The pyridine ring is substituted with an electron-donating amino group and a methyl group, and an electron-withdrawing bromine atom. This substitution pattern influences its reactivity in various chemical transformations.

  • Nucleophilic and Electrophilic Substitution: The amino group activates the pyridine ring towards electrophilic substitution, while the pyridine nitrogen itself is electron-withdrawing. The bromine atom can be displaced by nucleophiles under certain conditions.

  • Cross-Coupling Reactions: The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective debromination of 2-amino-3,5-dibromo-4-methylpyridine.

Materials:

  • 2-Amino-3,5-dibromo-4-methylpyridine

  • n-Butyllithium (n-BuLi) in pentane

  • Dry tetrahydrofuran (THF)

  • Water

  • 10 N Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ether

Procedure: [2]

  • Dissolve 3,5-dibromo-4-methylpyridin-2-amine (12.7 mmol) in dry tetrahydrofuran (60 mL) under a nitrogen atmosphere and cool the solution to -78°C.

  • Slowly add n-butyllithium (1.9 M in pentane, 25.4 mmol) to the reaction mixture. The solution will turn orange.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by the careful addition of water (10 mL).

  • Stop the reaction by adding a 10 N sodium hydroxide solution.

  • Adjust the pH of the reaction mixture to approximately 12 with the 10 N sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an orange oil.

  • Purify the crude product by silica gel column chromatography using ether as the eluent to afford 2-amino-3-bromo-4-methylpyridine as a light yellow solid (71% yield).

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2-Amino-3,5-dibromo-4-methylpyridine in dry THF react Addition of n-BuLi at -78°C start->react 1. stir Stir for 1 hour at -78°C react->stir 2. quench Quench with H₂O stir->quench 3. basify Adjust pH to 12 with NaOH quench->basify 4. extract Extract with CH₂Cl₂ basify->extract 5. dry Dry over Na₂SO₄ and concentrate extract->dry 6. purify Silica gel column chromatography (Ether) dry->purify 7. product This compound purify->product Yield: 71%

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was recorded in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.84d, J = 6.0 Hz1HPyridine H
6.52d, J = 6.0 Hz1HPyridine H
5.00br s2H-NH₂
2.32s3H-CH₃

Data sourced from ChemicalBook[2]

¹³C NMR, IR, and Mass Spectrometry
  • ¹³C NMR: The spectrum is expected to show six distinct signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the bromine (C-3) would likely appear in the range of 100-120 ppm, while the other aromatic carbons would resonate between 110-160 ppm. The methyl carbon signal would be expected in the aliphatic region, typically around 15-25 ppm.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Br stretching vibration (typically below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom and/or the methyl group.

G General Analytical Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts Coupling Constants Structure Elucidation nmr->nmr_data ir_data Vibrational Frequencies Functional Group ID ir->ir_data ms_data Molecular Weight Fragmentation Pattern Isotopic Distribution ms->ms_data

Caption: A generalized workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

There is currently no significant information available in the public domain regarding the specific biological activities of this compound or its involvement in any signaling pathways. Its primary utility appears to be as a synthetic intermediate for the preparation of more complex molecules with potential biological activities.

Safety and Handling

  • Hazard Statements: While a specific safety data sheet for this compound is not widely available, related aminobromopyridines are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation and may cause respiratory irritation.

  • Precautionary Statements: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical safety guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Spectroscopic and Structural Elucidation of 2-Amino-3-bromo-4-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-bromo-4-picoline (CAS No: 40073-38-9), a substituted pyridine derivative with applications in medicinal chemistry and materials science. This document details available experimental and predicted spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for the characterization of this compound.

Compound Overview

This compound, also known as 3-bromo-4-methylpyridin-2-amine, is a heterocyclic amine containing a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 4-position. Its molecular formula is C₆H₇BrN₂ with a molecular weight of 187.04 g/mol .[1] The structural arrangement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentData Source
7.84Doublet (d)1H6.0H-6Experimental[2]
6.52Doublet (d)1H6.0H-5Experimental[2]
5.00Broad Singlet (br s)2H--NH₂Experimental[2]
2.32Singlet (s)3H--CH₃Experimental[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
157.5C2
147.8C4
146.9C6
118.5C5
105.1C3
19.8-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretching (Amino group)
3100 - 3000MediumC-H Stretching (Aromatic)
2950 - 2850MediumC-H Stretching (Methyl group)
1640 - 1600StrongN-H Bending (Amino group)
1580 - 1450Medium to StrongC=C and C=N Stretching (Pyridine ring)
1440 - 1380MediumC-H Bending (Methyl group)
1200 - 1000MediumC-N Stretching
700 - 600MediumC-Br Stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Ion
187/189~100 / ~98[M]⁺ (Molecular Ion)
172/174Moderate[M-CH₃]⁺
108High[M-Br]⁺
81Moderate[M-Br-HCN]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

Synthesis of this compound[2]

A solution of 3,5-dibromo-4-methylpyridin-2-amine (12.7 mmol) in dry tetrahydrofuran (60 mL) is cooled to -78°C under a nitrogen atmosphere. To this solution, n-butyllithium (25.4 mmol) is added slowly, causing the reaction mixture to turn orange. The reaction is stirred for 1 hour at -78°C and then quenched by the careful addition of water (10 mL). The reaction is stopped by the addition of a 10 N sodium hydroxide solution. The pH of the mixture is adjusted to approximately 12 with 10 N sodium hydroxide, and the product is extracted with dichloromethane (3 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield an orange oil. The crude product is purified by silica gel column chromatography using ether as the eluent to afford 2-amino-3-bromo-4-methylpyridine as a light yellow solid.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using a mass spectrometer with an appropriate ionization source. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. In EI-MS, the sample is introduced into the ion source, often after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion or after liquid chromatography (LC-MS). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Column Chromatography synthesis->purification sample Purified Compound purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation & Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Synthesis of 2-Amino-3-bromo-4-picoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Amino-3-bromo-4-picoline, a valuable building block in medicinal chemistry and drug discovery. Due to the directing effects of the amino and methyl groups on the pyridine ring, direct bromination of 2-amino-4-picoline at the 3-position is challenging, often resulting in substitution at the 5-position. Therefore, a multi-step synthetic approach is necessary to achieve the desired regioselectivity.

This document outlines a feasible three-step synthesis commencing from the readily available starting material, 2-amino-4-picoline. The described methodology involves the protection of the amino group, followed by regioselective bromination, and subsequent deprotection to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate the practical application of this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be effectively carried out in three main stages:

  • N-Acetylation of 2-Amino-4-picoline: The synthesis begins with the protection of the reactive amino group of 2-amino-4-picoline (also known as 2-amino-4-methylpyridine) as an acetamide. This is a crucial step to modulate the electronic properties of the pyridine ring and direct the subsequent bromination to the desired position.

  • Regioselective Bromination: The resulting N-(4-methylpyridin-2-yl)acetamide is then subjected to electrophilic bromination. The acetyl protecting group deactivates the amino group and sterically hinders the 5-position, thereby favoring the introduction of the bromine atom at the 3-position.

  • Hydrolysis of the Acetamide: The final step involves the acidic or basic hydrolysis of the N-(3-bromo-4-methylpyridin-2-yl)acetamide to remove the acetyl protecting group and afford the desired this compound.

The overall synthetic scheme is depicted in the following diagram:

Synthesis of this compound start 2-Amino-4-picoline intermediate1 N-(4-methylpyridin-2-yl)acetamide start->intermediate1 Acetic Anhydride, Pyridine intermediate2 N-(3-bromo-4-methylpyridin-2-yl)acetamide intermediate1->intermediate2 N-Bromosuccinimide (NBS), Acetic Acid product This compound intermediate2->product aq. HCl, Heat

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(4-methylpyridin-2-yl)acetamide

This procedure details the N-acetylation of 2-amino-4-picoline using acetic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-picoline108.1410.8 g0.1
Acetic Anhydride102.0911.2 mL (12.2 g)0.12
Pyridine79.1020 mL-
Dichloromethane84.93100 mL-
Saturated aq. NaHCO₃-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-4-picoline in 100 mL of dichloromethane.

  • Add 20 mL of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated aqueous sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(4-methylpyridin-2-yl)acetamide.

Expected Yield: 85-95%

Step 2: Synthesis of N-(3-bromo-4-methylpyridin-2-yl)acetamide

This protocol describes the regioselective bromination of the protected intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-methylpyridin-2-yl)acetamide150.1815.0 g0.1
N-Bromosuccinimide (NBS)177.9818.7 g0.105
Acetic Acid60.05150 mL-
Water18.02As needed-
Sodium bisulfite104.06As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 15.0 g (0.1 mol) of N-(4-methylpyridin-2-yl)acetamide in 150 mL of glacial acetic acid.

  • Add 18.7 g (0.105 mol) of N-Bromosuccinimide (NBS) to the solution in portions over 30 minutes, while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of ice-water with stirring.

  • If the solution has a yellow color due to excess bromine, add a small amount of sodium bisulfite until the color disappears.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven at 50 °C to yield N-(3-bromo-4-methylpyridin-2-yl)acetamide.

Expected Yield: 70-80%

Step 3: Synthesis of this compound (Hydrolysis)

This final step involves the deprotection of the acetamido group to yield the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-bromo-4-methylpyridin-2-yl)acetamide229.0722.9 g0.1
Concentrated Hydrochloric Acid (37%)36.46100 mL-
10 M Sodium Hydroxide solution40.00As needed-
Diethyl ether74.12As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 22.9 g (0.1 mol) of N-(3-bromo-4-methylpyridin-2-yl)acetamide in 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 80-90%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialReagentsProductTheoretical Yield (g)Typical Yield (%)
12-Amino-4-picoline (10.8 g)Acetic AnhydrideN-(4-methylpyridin-2-yl)acetamide15.0 g85-95
2N-(4-methylpyridin-2-yl)acetamide (15.0 g)N-BromosuccinimideN-(3-bromo-4-methylpyridin-2-yl)acetamide22.9 g70-80
3N-(3-bromo-4-methylpyridin-2-yl)acetamide (22.9 g)Conc. HClThis compound18.7 g80-90

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Experimental_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis & Purification A1 Dissolve 2-Amino-4-picoline in Dichloromethane & Pyridine A2 Cool to 0°C A1->A2 A3 Add Acetic Anhydride A2->A3 A4 Stir at Room Temperature A3->A4 A5 Work-up (Wash & Dry) A4->A5 A6 Recrystallize A5->A6 B1 Dissolve N-acetyl intermediate in Acetic Acid A6->B1 N-(4-methylpyridin-2-yl)acetamide B2 Add NBS in portions B1->B2 B3 Stir at Room Temperature B2->B3 B4 Precipitate in Ice-Water B3->B4 B5 Filter and Wash B4->B5 B6 Dry B5->B6 C1 Reflux bromo-acetamide in Conc. HCl B6->C1 N-(3-bromo-4-methylpyridin-2-yl)acetamide C2 Cool and Neutralize C1->C2 C3 Extract with Diethyl Ether C2->C3 C4 Dry and Concentrate C3->C4 C5 Column Chromatography C4->C5 Product Product C5->Product Pure this compound

An In-depth Technical Guide on the Reactivity and Electronic Effects of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 2-amino-3-bromo-4-picoline (also known as 3-bromo-4-methylpyridin-2-amine). This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its potential for diverse functionalization. This document details its synthesis, electronic effects of its substituents, and its reactivity in various organic transformations, with a particular focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in the field.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. Among them, aminobromopyridines serve as key intermediates, offering multiple reactive sites for molecular elaboration. This compound possesses a unique arrangement of substituents on the pyridine ring that dictates its reactivity. The amino group at the 2-position and the methyl group at the 4-position are both electron-donating groups, which influence the electron density of the pyridine ring. The bromine atom at the 3-position provides a handle for a wide range of cross-coupling reactions. Understanding the interplay of these electronic and steric effects is crucial for designing efficient synthetic strategies.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2-amino-4-picoline. The directing effects of the amino and methyl groups influence the regioselectivity of the bromination.

Direct Bromination of 2-Amino-4-picoline

The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. In 2-amino-4-picoline, the positions ortho to the amino group are C3 and the nitrogen of the ring, and the para position is C5. The positions ortho to the methyl group are C3 and C5, and the para position is the nitrogen of the ring. Both groups, therefore, activate the C3 and C5 positions for electrophilic substitution.

A common method for the synthesis involves the reaction of 2-amino-4-picoline with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Electronic Effects of Substituents

The reactivity of the this compound ring is governed by the electronic properties of its substituents:

  • Amino Group (-NH₂): The amino group at the C2 position is a strong electron-donating group through resonance (+M effect). It increases the electron density on the pyridine ring, particularly at the ortho (C3) and para (C5) positions, making the ring more susceptible to electrophilic attack and activating the C-Br bond for oxidative addition in palladium-catalyzed reactions.

  • Methyl Group (-CH₃): The methyl group at the C4 position is a weak electron-donating group through induction (+I effect), further increasing the electron density of the ring.

  • Bromo Group (-Br): The bromo group at the C3 position is an electron-withdrawing group through induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its primary role in the context of this molecule is as a leaving group in nucleophilic substitution and as a reactive site for cross-coupling reactions.

The combined electron-donating effects of the amino and methyl groups make the pyridine ring more electron-rich than pyridine itself, which influences its reactivity in both electrophilic and nucleophilic reactions.

Reactivity of this compound

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]

Table 1: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[1]
22-Amino-3-bromo-5-methylpyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
32-Amino-3-bromo-4-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003~93 (estimated)

Note: Yield for entry 3 is an estimation based on similar substrates.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron compound. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl halides.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-4-fluoropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90>85[2]
22-Bromo-4-fluoropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100>95[2]
32-Amino-3-bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O100Good (expected)

Note: Yield for entry 3 is an expectation based on general protocols for similar substrates.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is highly valuable for the synthesis of complex amines.[3]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene8098[4]
22-BromopyridineAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11095[4]
32-Amino-3-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene110Good (expected)

Note: Yield for entry 3 is an expectation based on general protocols for similar substrates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. However, the presence of the electron-donating amino and methyl groups deactivates the ring towards SNAr. Nevertheless, under forcing conditions or with highly activated nucleophiles, substitution of the bromine atom may occur.[5]

Electrophilic Aromatic Substitution

The electron-rich nature of the 2-amino-4-picoline ring system suggests that it should readily undergo electrophilic aromatic substitution. The directing effects of the amino and methyl groups would favor substitution at the C5 position, which is para to the amino group and ortho to the methyl group.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Amino-4-picoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-picoline (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure: [1]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira Coupling Catalytic Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal CuCycle Copper Cycle PdII_alkyne Ar-Pd(II)(C≡CR)L₂ Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArBr Ar-Br ArBr->OxAdd Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base, CuI CuI CuI CuI->CuAcetylide CuAcetylide->Transmetal CuBr Base Base Base->CuAcetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki Coupling Optimization Workflow start Define Reaction: This compound + Arylboronic Acid params Identify Key Parameters: - Catalyst - Ligand - Base - Solvent - Temperature start->params screen Initial Screening (e.g., DoE) params->screen analyze Analyze Results (LC-MS, NMR) screen->analyze evaluate Evaluate Yield & Purity analyze->evaluate optimal Optimal Conditions Found? evaluate->optimal end Final Protocol optimal->end Yes optimize Refine Conditions: - Narrow parameter range - Test new ligands/bases optimal->optimize No optimize->screen

References

2-Amino-3-bromo-4-picoline: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-4-picoline, also known as 3-bromo-4-methylpyridin-2-amine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring an amino group, a bromine atom, and a methyl group, offers a rich platform for diverse chemical transformations. The strategic positioning of these functional groups allows for regioselective modifications, making it a valuable scaffold for the synthesis of complex molecular architectures with a wide range of biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, including detailed experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValue
CAS Number 40073-38-9
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 98-102 °C
Boiling Point 283.6±25.0 °C (Predicted)
Density 1.593±0.06 g/cm³ (Predicted)
pKa 4.71±0.10 (Predicted)
LogP 1.63 (Predicted)

Synthesis of this compound

The synthesis of this compound typically involves the regioselective bromination of 2-amino-4-picoline. The directing effects of the amino and methyl groups on the pyridine ring make the synthesis of the 3-bromo isomer challenging, often leading to mixtures of isomers. However, careful control of reaction conditions can favor the formation of the desired product.

Experimental Protocol: Regioselective Bromination of 2-Amino-4-picoline

Materials:

  • 2-Amino-4-picoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-amino-4-picoline (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Note: The regioselectivity of this reaction can be influenced by the solvent, temperature, and brominating agent. Optimization of these parameters may be necessary to maximize the yield of the desired 3-bromo isomer.

G cluster_synthesis Synthesis Workflow Start 2-Amino-4-picoline Reaction Regioselective Bromination Start->Reaction Reagents NBS, Acetonitrile, 0°C to RT Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_reactivity Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Product_Suzuki 3-Aryl-2-amino-4-picoline Suzuki->Product_Suzuki Product_Buchwald 3-(N-Substituted)-2-amino-4-picoline Buchwald->Product_Buchwald Product_Sonogashira 3-Alkynyl-2-amino-4-picoline Sonogashira->Product_Sonogashira cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR cluster_p2x7 P2X7 Receptor Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Flux NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Antagonist This compound Derivative Antagonist->P2X7R

A Technical Guide to the Solubility of 2-Amino-3-bromo-4-picoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Amino-3-bromo-4-picoline, a key intermediate in pharmaceutical synthesis. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative solubility information and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers and drug development professionals with the necessary information and methodologies to accurately assess the solubility of this compound in their work.

Introduction

This compound (also known as 3-bromo-4-methylpyridin-2-amine) is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂. Its molecular structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Solubility is a critical physicochemical property that influences reaction kinetics, purification processes, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in various solvents is therefore paramount for efficient process development and successful drug formulation.

Despite its importance, a review of scientific databases and literature reveals a significant gap in the publicly available quantitative solubility data for this compound. This guide consolidates the existing qualitative information and provides a robust experimental framework for researchers to determine this crucial parameter.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent ClassSpecific SolventsReported SolubilityCitation
Protic Solvents Ethanol, MethanolSoluble / Easily Soluble[1][2]
Aprotic Solvents Chloroform, DichloromethaneSoluble[1][2]
Ethers EtherEasily Soluble[2]
Aqueous WaterAlmost Insoluble / Low[1][2]

It is important to note that terms like "soluble" and "easily soluble" are qualitative and do not provide specific concentration limits. Experimental determination is necessary to establish quantitative solubility values (e.g., in g/100 mL, mol/L, or mole fraction) at various temperatures.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid compound such as this compound. This method, known as the isothermal equilibrium method, is a standard approach for generating reliable and reproducible solubility data.[3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method like UV-Vis spectroscopy)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The solid phase should be present throughout the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Dilution cluster_analysis 4. Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Withdraw supernatant C->D E Filter solution (e.g., 0.45 µm) D->E F Dilute to known volume E->F G Quantitative analysis (e.g., HPLC) F->G H Calculate solubility from concentration and dilution G->H

A generalized workflow for the experimental determination of solubility.

Conclusion

While there is a clear absence of quantitative solubility data for this compound in the public domain, this guide provides the available qualitative information and a detailed, standard protocol for its experimental determination. The isothermal equilibrium method, coupled with a reliable analytical technique such as HPLC, will enable researchers to generate the necessary data to support their process development and formulation activities. The generation and publication of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-bromo-4-picoline, systematically named 2-Amino-3-bromo-4-methylpyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a pyridine ring, an amino group, a bromine atom, and a methyl group, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its synthesis, physicochemical properties, and relevant experimental protocols. While the specific historical discovery of this compound is not extensively documented in readily available literature, its importance is evident from its role as a key intermediate in various research and development endeavors.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and characterization. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
CAS Number 40073-38-9
Appearance Solid
Melting Point 67-72 °C[1]
Boiling Point ~308 °C[1]
Density 1.593 g/cm³[1]

Synthesis of this compound

Representative Experimental Protocol: Bromination of 2-Amino-4-picoline

Objective: To synthesize a brominated derivative of 2-Amino-4-picoline.

Materials:

  • 2-Amino-4-picoline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-picoline in DMF. Cool the solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-picoline.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash it with water, and then with acetonitrile. Dry the purified solid to obtain the final product.

Note: The regioselectivity of the bromination (i.e., whether the bromine adds to the 3- or 5-position) will depend on the specific reaction conditions, including the solvent, temperature, and brominating agent used. Achieving selective bromination at the 3-position may require optimization of these parameters.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following table summarizes expected and reported spectroscopic data.

Spectroscopy Data
¹H NMR Expected signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the positions of the amino and bromo substituents.
¹³C NMR Expected signals for the six carbon atoms. The carbon atom attached to the bromine will be shifted downfield.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino and bromo functional groups allows for further chemical modifications, such as N-alkylation, acylation, and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to build more complex molecular architectures. These compounds serve as foundational scaffolds for the development of novel pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting other biological pathways.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated 2-Amino-4-picoline derivative.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Amino-4-picoline in DMF add_nbs Add NBS in DMF start->add_nbs Ice Bath react Stir at Room Temperature add_nbs->react precipitate Precipitate in Water react->precipitate Reaction Complete filter Filter Solid precipitate->filter wash Wash with Water & Acetonitrile filter->wash dry Dry Product wash->dry end 2-Amino-bromo-4-picoline dry->end Final Product

Caption: Generalized workflow for the synthesis of a brominated 2-Amino-4-picoline.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis and drug discovery. This technical guide has summarized its known physicochemical properties, provided a representative synthetic protocol, and highlighted its importance in the development of new chemical entities. Further research into the specific synthesis and applications of this and related compounds will continue to be a valuable endeavor for the scientific community.

References

Synthesis of 2-Amino-3-bromo-4-picoline: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways to obtain 2-Amino-3-bromo-4-picoline, a valuable heterocyclic building block in medicinal chemistry. The synthesis of this compound is non-trivial due to the challenges in achieving the desired regioselectivity of substitution on the pyridine ring. This document outlines the most plausible synthetic routes, focusing on key intermediates, reaction conditions, and experimental protocols adapted from relevant literature.

Introduction

This compound is a substituted pyridine derivative with applications in the synthesis of complex pharmaceutical agents. The arrangement of the amino, bromo, and methyl groups on the pyridine core offers multiple points for further functionalization, making it a versatile intermediate. However, the synthesis requires careful strategic planning to control the introduction of substituents at the desired positions. Direct bromination of the readily available starting material, 2-amino-4-picoline, is not a viable route as it preferentially yields the 5-bromo isomer due to the directing effect of the amino group. Therefore, multi-step strategies are necessary.

This guide explores two primary synthetic routes, detailing the key intermediates and the critical transformations involved.

Synthetic Route A: Nitration-Reduction-Sandmeyer Reaction Sequence

This route commences with the nitration of 2-amino-4-picoline, followed by the reduction of the nitro group and a final Sandmeyer reaction to introduce the bromine atom. The critical step in this pathway is achieving the regioselective nitration at the 3-position.

Key Intermediates:

  • 2-Amino-4-picoline (Starting Material)

  • 2-Amino-3-nitro-4-picoline

  • 2,3-Diamino-4-picoline

Step 1: Nitration of 2-Amino-4-picoline

The nitration of 2-aminopyridines can be challenging due to the formation of isomeric mixtures. The desired 3-nitro isomer is often accompanied by the 5-nitro isomer. The use of a protecting group on the amino function, such as an acetyl group, can improve the regioselectivity for the 3-position.

Experimental Protocol (Adapted from similar nitrations of aminopyridines):

  • Protection (Optional but Recommended): 2-Amino-4-picoline is reacted with acetic anhydride to form 2-acetamido-4-picoline.

  • Nitration: The protected (or unprotected) 2-amino-4-picoline is dissolved in concentrated sulfuric acid and cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. The reaction mixture is then slowly warmed and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Deprotection (if applicable): The acetyl group is removed by acid or base hydrolysis to yield 2-amino-3-nitro-4-picoline.

Quantitative Data for Nitration (Illustrative):

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)Molar Ratio
2-Amino-4-picoline108.141.01.0
Concentrated Sulfuric Acid (98%)98.08-Solvent
Concentrated Nitric Acid (70%)63.011.11.1

Note: Yields for the 3-nitro isomer can vary significantly and require careful optimization and purification.

Step 2: Reduction of 2-Amino-3-nitro-4-picoline

The nitro group of 2-amino-3-nitro-4-picoline is reduced to an amino group to form 2,3-diamino-4-picoline. Common methods for this transformation include catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol (General procedure for nitro group reduction):

  • Reaction Setup: 2-Amino-3-nitro-4-picoline is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Reduction:

    • Catalytic Hydrogenation: The solution is treated with a catalyst (e.g., 10% Pd/C) and subjected to a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.

    • Metal/Acid Reduction: Iron powder or tin(II) chloride is added to the solution, followed by the addition of an acid (e.g., hydrochloric acid or acetic acid). The mixture is heated to reflux for several hours.

  • Work-up: The reaction mixture is filtered to remove the catalyst or metal residues. The filtrate is concentrated, and the pH is adjusted with a base to precipitate the diamine. The product is then extracted with an organic solvent and purified.

Quantitative Data for Reduction (Illustrative):

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)Molar Ratio
2-Amino-3-nitro-4-picoline153.141.01.0
Iron Powder55.845.05.0
Ethanol46.07-Solvent
Concentrated Hydrochloric Acid36.46catalytic-
Step 3: Sandmeyer Reaction of 2,3-Diamino-4-picoline

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1][2] In this step, the 3-amino group of 2,3-diamino-4-picoline is selectively diazotized and subsequently replaced by a bromine atom.

Experimental Protocol (General Sandmeyer Bromination):

  • Diazotization: 2,3-Diamino-4-picoline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The mixture is warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of the bromo-picoline.

  • Work-up: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Quantitative Data for Sandmeyer Reaction (Illustrative):

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)Molar Ratio
2,3-Diamino-4-picoline123.161.01.0
Hydrobromic Acid (48%)80.913.03.0
Sodium Nitrite69.001.11.1
Copper(I) Bromide143.451.21.2

Synthetic Route B: Bromination-Nitration-Reduction Sequence

An alternative approach begins with the bromination of 4-picoline, followed by nitration and subsequent reduction of the nitro group. This route avoids the challenging regioselective nitration of 2-amino-4-picoline.

Key Intermediates:

  • 4-Picoline (Starting Material)

  • 3-Bromo-4-picoline

  • 3-Bromo-4-methyl-2-nitropyridine

Step 1: Bromination of 4-Picoline

Direct bromination of 4-picoline at the 3-position can be achieved under forcing conditions.

Experimental Protocol (Adapted from patent literature):

  • Reaction Setup: 4-Picoline is added to 20% oleum in a reaction vessel.

  • Bromination: The mixture is heated to 160 °C, and bromine is added dropwise over an extended period. The reaction is maintained at 160-170 °C for several hours.

  • Work-up: The reaction mixture is cooled and poured into ice water. The pH is adjusted to be alkaline with a base (e.g., sodium carbonate), and the product is isolated by steam distillation.

Step 2: Nitration of 3-Bromo-4-picoline

The nitration of 3-bromo-4-picoline is expected to yield the 2-nitro isomer due to the directing effects of the methyl and bromo substituents.

Experimental Protocol (General procedure for nitration of substituted pyridines):

  • Reaction Setup: 3-Bromo-4-picoline is added to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperature (0-5 °C).

  • Nitration: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the nitration. Reaction progress is monitored by TLC.

  • Work-up: The mixture is cooled and poured onto crushed ice. The product is isolated by neutralization and extraction with an organic solvent.

Step 3: Reduction of 3-Bromo-4-methyl-2-nitropyridine

The final step involves the reduction of the nitro group to an amino group, yielding the target compound, this compound.

Experimental Protocol (General procedure for nitro group reduction):

This step follows a similar procedure to the reduction described in Route A, using either catalytic hydrogenation or a metal/acid system.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthetic_Route_A 2-Amino-4-picoline 2-Amino-4-picoline 2-Amino-3-nitro-4-picoline 2-Amino-3-nitro-4-picoline 2-Amino-4-picoline->2-Amino-3-nitro-4-picoline Nitration 2,3-Diamino-4-picoline 2,3-Diamino-4-picoline 2-Amino-3-nitro-4-picoline->2,3-Diamino-4-picoline Reduction This compound This compound 2,3-Diamino-4-picoline->this compound Sandmeyer Reaction

Caption: Synthetic pathway for Route A.

Synthetic_Route_B 4-Picoline 4-Picoline 3-Bromo-4-picoline 3-Bromo-4-picoline 4-Picoline->3-Bromo-4-picoline Bromination 3-Bromo-4-methyl-2-nitropyridine 3-Bromo-4-methyl-2-nitropyridine 3-Bromo-4-picoline->3-Bromo-4-methyl-2-nitropyridine Nitration This compound This compound 3-Bromo-4-methyl-2-nitropyridine->this compound Reduction

Caption: Synthetic pathway for Route B.

Conclusion

The synthesis of this compound is a challenging endeavor that requires a multi-step approach to ensure the correct regiochemistry. While direct bromination of 2-amino-4-picoline is not feasible for obtaining the 3-bromo isomer, two plausible synthetic routes have been outlined. Route A, involving a nitration-reduction-Sandmeyer reaction sequence, is a viable option, with the main challenge being the control of regioselectivity during the initial nitration step. Route B, which starts with the bromination of 4-picoline, offers an alternative that may provide better control of the substituent pattern.

The experimental protocols provided in this guide are based on established chemical transformations and may require optimization for specific laboratory conditions and scales. Researchers and drug development professionals should carefully consider the challenges associated with each step and perform thorough characterization of all intermediates to ensure the successful synthesis of the target molecule.

References

Methodological & Application

Synthesis of 2-Amino-3-bromo-4-picoline Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-3-bromo-4-picoline and its derivatives. These compounds are valuable building blocks in medicinal chemistry, serving as key intermediates in the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the amino, bromo, and methyl groups on the pyridine ring offers versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with desired biological activities.

Introduction

This compound (also known as 3-bromo-4-methylpyridin-2-amine) is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The bromo substituent at the 3-position provides a reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The adjacent amino group at the 2-position can participate in hydrogen bonding interactions with biological targets and can be further functionalized. This unique combination of functional groups makes this compound a versatile precursor for the synthesis of potent and selective kinase inhibitors and other therapeutic agents.

Synthetic Routes Overview

There are two primary synthetic strategies for obtaining this compound and its derivatives:

  • Direct Electrophilic Bromination: This approach involves the direct bromination of 2-Amino-4-picoline using a suitable brominating agent. The regioselectivity of this reaction is governed by the directing effects of the amino and methyl groups on the pyridine ring.

  • Sandmeyer-Type Reaction: This multi-step route typically starts from a corresponding amino precursor, which is converted to a diazonium salt and subsequently displaced by a bromide ion. This method can offer an alternative when direct bromination is not regioselective or yields are low.

The choice of synthetic route may depend on the availability of starting materials, desired scale of synthesis, and the specific substitution pattern of the target derivative.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the key synthetic methods for preparing brominated picoline derivatives.

RouteStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)Reference
Direct Bromination 2-Amino-4-picolineN-Bromosuccinimide (NBS)Acetic Acid2-4 hours75-85>98Adapted from similar brominations
Sandmeyer Reaction 3-Amino-4-methylpyridineHBr, NaNO₂, CuBr (catalyst)Water, HBr (aq)3-5 hours60-70>97Based on analogous Sandmeyer reactions

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol describes the direct electrophilic bromination of 2-Amino-4-picoline at the C3 position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-Amino-4-picoline, the 3- and 5- positions are activated. Steric hindrance from the methyl group at the 4-position can favor substitution at the 3-position.

Materials:

  • 2-Amino-4-picoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Amino-4-picoline (e.g., 10.8 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add N-Bromosuccinimide (NBS) (e.g., 18.7 g, 0.105 mol) portion-wise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (200 g).

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of 3-bromo-4-picoline Derivatives via Sandmeyer-Type Reaction

This protocol outlines a Sandmeyer-type reaction for the synthesis of a 3-bromo-4-picoline derivative, which can be a precursor to the target compound or a derivative itself. This example starts from 3-Amino-4-methylpyridine to yield 3-bromo-4-methylpyridine.

Materials:

  • 3-Amino-4-methylpyridine (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (catalytic amount)

  • Sodium hydroxide solution (50%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-salt bath

  • Dropping funnel

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 48% hydrobromic acid (e.g., 46 mL, 0.4 mol) and cool to -5 °C using an ice-salt bath.

  • Slowly add 3-Amino-4-methylpyridine (e.g., 10.8 g, 0.1 mol) to the cold acid with stirring.

  • Prepare a solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (20 mL) and add it dropwise to the reaction mixture, maintaining the temperature below 0 °C.

  • After the addition, continue to stir the mixture at 0 °C for 30 minutes.

  • In a separate beaker, dissolve a catalytic amount of copper(I) bromide in 48% HBr.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of 50% sodium hydroxide solution until the pH is approximately 9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-4-methylpyridine.

  • Purify the crude product by vacuum distillation or column chromatography.

Application in Drug Discovery: Kinase Inhibitor Synthesis

This compound derivatives are valuable precursors for the synthesis of kinase inhibitors. The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The bromo substituent at the 3-position is a key functional group for introducing larger and more complex moieties through palladium-catalyzed cross-coupling reactions. These modifications are crucial for achieving high potency and selectivity for the target kinase.

Many kinase inhibitors target critical signaling pathways that are dysregulated in diseases such as cancer. One such pathway is the PI3K/AKT/mTOR pathway, which plays a central role in cell proliferation, survival, and growth.

Signaling Pathway Targeted by Kinase Inhibitors

The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for kinase inhibitors developed from pyridine-based scaffolds.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor starting from 2-Amino-4-picoline.

Synthetic_Workflow Start 2-Amino-4-picoline Bromination Direct Bromination (Protocol 1) Start->Bromination Intermediate This compound Bromination->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki) Intermediate->Coupling Derivative Functionalized Derivative Coupling->Derivative FinalSteps Further Synthetic Modifications Derivative->FinalSteps FinalProduct Kinase Inhibitor FinalSteps->FinalProduct

Caption: General Synthetic Workflow for Kinase Inhibitors.

Conclusion

This compound and its derivatives are highly valuable and versatile intermediates in the synthesis of complex molecules for drug discovery. The protocols provided herein offer robust methods for their preparation. The ability to functionalize this scaffold through various chemical transformations makes it a powerful tool for medicinal chemists in the design and synthesis of novel therapeutics, particularly in the development of targeted kinase inhibitors. Careful consideration of the synthetic strategy and reaction conditions is crucial for achieving high yields and purity of the desired products.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-4-picoline with various arylboronic acids.

The amino and methyl groups on the pyridine ring can influence the reactivity of the substrate. The reaction employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent system to couple the aminopyridine with an arylboronic acid.[2] The selection of the appropriate base and solvent is crucial for achieving high yields and minimizing side reactions.[2] While specific quantitative data for this compound is not extensively published, this protocol is adapted from methodologies used for structurally similar isomers, such as 2-Amino-5-bromo-4-methylpyridine, and is expected to provide a robust starting point for optimization.[3]

Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.[1][4]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired 2-amino-3-aryl-4-picoline product and regenerating the Pd(0) catalyst.[1][4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)L_n(Ar') transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product 2-Amino-3-aryl-4-picoline reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane, Toluene, THF) and degassed water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). Then, add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-aryl-4-picoline.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants & Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert addition 3. Add Catalyst & Solvents inert->addition reaction 4. Heat & Stir (85-110 °C) addition->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Work-up (Extraction & Washing) monitor->workup purification 7. Purification (Column Chromatography) workup->purification end End Product purification->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data

While specific yield data for the Suzuki-Miyaura coupling of this compound is limited in published literature, the following table summarizes representative yields obtained for the closely related isomer, 2-Amino-5-bromo-4-methylpyridine, under various conditions.[2] This data can serve as a valuable reference for expected outcomes and for optimizing the reaction of the 3-bromo isomer.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901285
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901282
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901478
43-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)951675
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₃PO₄Dioxane/H₂O (4:1)1001265

Data adapted from studies on the analogous 2-Amino-5-bromo-4-methylpyridine and general Suzuki coupling literature for heteroaromatic compounds.[2][6]

Troubleshooting and Optimization

  • Low Yields: Low yields can result from several factors, including catalyst deactivation by the pyridine nitrogen, inefficient transmetalation, or protodeboronation of the boronic acid.[7] The use of bulky, electron-rich phosphine ligands can help mitigate catalyst deactivation.[7] Using more stable boronic esters (e.g., pinacol esters) can prevent protodeboronation.[7]

  • Side Reactions: Homocoupling of the boronic acid can be minimized by ensuring the reaction is performed under a strictly inert atmosphere, as oxygen can promote this side reaction.[7]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. A screening of different conditions may be necessary to optimize the yield for a specific substrate combination. For instance, stronger bases like K₃PO₄ are often effective for less reactive substrates.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-amino-3-aryl-4-picoline derivatives. The protocol and data presented here provide a solid foundation for researchers to successfully perform this transformation. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and a willingness to optimize conditions will lead to the best results in synthesizing diverse libraries of these valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-3-bromo-4-picoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2][3] The synthesis of 2-amino-3-alkynylpyridines and their derivatives is of significant interest in medicinal chemistry and materials science due to the prevalence of the 7-azaindole scaffold in pharmaceuticals, agrochemicals, and as metal ligands.[1] This document provides detailed protocols and application notes for the Sonogashira coupling of 2-Amino-3-bromo-4-picoline (a derivative of 2-amino-3-bromopyridine) with various terminal alkynes, based on established and optimized methodologies.[1][4][5]

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper intermediates. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. A transmetalation step then occurs where the alkynyl group is transferred from the copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired 2-amino-3-alkynyl-4-picoline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]

Data Presentation: Optimized Reaction Conditions and Yields

The following table summarizes the optimized reaction conditions and the scope of the Sonogashira coupling of various 2-amino-3-bromopyridine derivatives with a range of terminal alkynes. These results demonstrate the versatility and efficiency of the described protocol, achieving moderate to excellent yields.[1][4][5]

Entry2-Amino-3-bromopyridine DerivativeTerminal AlkyneProductYield (%)
12-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
22-Amino-3-bromo-5-methylpyridine4-Methylphenylacetylene2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine92
32-Amino-3-bromo-5-methylpyridine4-Propylphenylacetylene2-Amino-5-methyl-3-((4-propylphenyl)ethynyl)pyridine90
42-Amino-3-bromo-5-methylpyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine91
52-Amino-3-bromo-5-methylpyridineCyclopropylacetylene2-Amino-3-(cyclopropylethynyl)-5-methylpyridine86
62-Amino-3-bromo-5-methylpyridine1-Decyne2-Amino-5-methyl-3-(dec-1-yn-1-yl)pyridine83
72-Amino-3-bromo-4-methylpyridinePhenylacetylene2-Amino-4-methyl-3-(phenylethynyl)pyridine91
82-Amino-3-bromo-4-methylpyridine4-Methylphenylacetylene2-Amino-4-methyl-3-((4-methylphenyl)ethynyl)pyridine90
92-Amino-3-bromo-4-methylpyridine4-Propylphenylacetylene2-Amino-4-methyl-3-((4-propylphenyl)ethynyl)pyridine88
102-Amino-3-bromo-4-methylpyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)-4-methylpyridine89
112-Amino-3-bromo-4-methylpyridineCyclopropylacetylene2-Amino-3-(cyclopropylethynyl)-4-methylpyridine85
122-Amino-3-bromo-4-methylpyridine1-Decyne2-Amino-4-methyl-3-(dec-1-yn-1-yl)pyridine82

Reaction Conditions: 2-Amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL) in DMF (2.0 mL) at 100°C for 3 hours under a nitrogen atmosphere.[1]

Experimental Protocols

Materials and Reagents:

  • This compound (or other 2-amino-3-bromopyridine derivatives)

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)[1]

  • Triphenylphosphine (PPh₃)[1]

  • Copper(I) iodide (CuI)[1]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

General Procedure for Sonogashira Coupling:

  • Reaction Setup: To a dry 10 mL round-bottomed flask or Schlenk flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.[1]

  • Reagent Addition: To the stirred solution, add the this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (1 mL).[1]

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired 2-amino-3-alkynyl-4-picoline.[1]

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Catalysts: Pd(CF3COO)2, PPh3, CuI A->B C Inert Atmosphere (N2/Ar) B->C D Add Solvent (DMF) C->D E Add Reagents: This compound, Terminal Alkyne, Et3N D->E F Heat to 100°C Stir for 3h E->F G Cool to Room Temp. F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for the Sonogashira coupling.

G Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)-Br(L2) Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)-C≡CR(L2) Pd_complex1->Pd_complex2 Transmetalation BaseHBr Et3N·HBr Pd_complex2->Pd0 Reductive Elimination Product 2-Amino-3-(alkynyl)-4-picoline Pd_complex2->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex1 Cu_acetylide->CuI ArBr This compound ArBr->Pd_complex1 Alkyne R-C≡C-H Alkyne->Cu_acetylide BaseHI Et3N·HI Base Et3N Base->Cu_acetylide Base->BaseHBr Base->BaseHI

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-3-bromo-4-picoline. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted 4-methyl-2-aminopyridines, which are key intermediates in the development of novel therapeutics and functional materials. The methodologies described herein cover fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of new chemical bonds under mild conditions.[1] For a substrate such as this compound, these reactions provide a powerful platform for derivatization at the 3-position. The pyridine core, a common motif in pharmaceuticals, combined with the reactivity of the carbon-bromine bond, makes this substrate an excellent candidate for various coupling strategies. The adjacent amino group can influence the reactivity of the C-Br bond and may require careful consideration in catalyst and ligand selection to achieve optimal results.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound or its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.

Table 1: Suzuki-Miyaura Coupling of Analogous Aminobromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[2]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018~90For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2]
33-Formylphenylboronic acidPd(PPh₃)₄-K₃PO₄THFReflux-81For a nitro-perylenediimide substrate.[3]
44-Methylphenylboronic acidPd(OAc)₂Benzimidazolium SaltK₂CO₃1,4-Dioxane/H₂O (4:1)9515+~85For 5-Bromo-2-methylpyridin-3-amine.[4]

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [5][6]

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF1003>90
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF1003>90
3CyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100388
41-DecynePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100385
52-EthynylthiophenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100378

Table 3: Buchwald-Hartwig Amination of Analogous Aminobromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1AnilinePd(OAc)₂ (1)XPhos (2)Cs₂CO₃Toluene11024~90General conditions for aryl bromides.
2MorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene10018~85General conditions for cyclic secondary amines.[7]
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBuToluene10018~80For 2-Amino-5-bromo-4-methylpyridine.
4BenzylaminePd₂(dba)₃ (1)dppf (1.5)NaOtBuDioxane10012~88General conditions for primary amines.

Table 4: Heck Coupling of Analogous Bromopyridines with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024~85For 2-Amino-5-bromo-4-methylpyridine.
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF12018~78For 2-Amino-5-bromo-4-methylpyridine.
3Ethyl acrylatePd(OAc)₂ (5)-Et₃NAcetonitrileReflux-~90General procedure for aryl halides.[1]
4Butyl acrylatePd(OAc)₂ (10)Supramolecular Ligand (20)K₂CO₃Toluene1301~95For 3-bromopyridine.[5]

Table 5: Stille Coupling of Analogous Bromopyridines with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Notes
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene11012~80Generalized for bromopyridines.
2(2-Thienyl)tributylstannanePd(PPh₃)₄ (2)-DMF8016~85For 2-Amino-5-bromo-4-methylpyridine.[3]
3Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)-Dioxane10024~75Generalized for aryl bromides.
4(Trimethylsilylethynyl)tributylstannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Toluene908~90Generalized for aryl bromides.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for analogous bromopyridines.[2][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C with stirring for 15-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol is based on the successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[5][6]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and co-solvent).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[7]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Bulky biarylphosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.

  • Add anhydrous toluene or dioxane, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.[1]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃) (4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous DMF or acetonitrile

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂, and the phosphine ligand.

  • Add the anhydrous solvent and the base.

  • Add the alkene to the mixture.

  • Seal the vessel and heat the reaction mixture to 100-130 °C.

  • Stir the reaction for 18-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 5: Stille Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane.[3]

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin, (2-thienyl)tributylstannane) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform a standard work-up, which may include an aqueous KF wash to remove tin byproducts.

  • Extract the product, dry the organic layer, concentrate, and purify by column chromatography.

Protocol 6: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of this compound with an organozinc reagent.

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or from a commercial source) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Anhydrous THF or other suitable aprotic solvent

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add this compound.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Coupling Partner catalyst Add Pd Catalyst & Ligand start->catalyst solvent_base Add Solvent & Base catalyst->solvent_base inert Establish Inert Atmosphere solvent_base->inert heating Heating & Stirring inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete quench Quench Reaction monitoring->quench Complete extraction Aqueous Work-up & Extraction quench->extraction drying Dry & Concentrate extraction->drying purification Purification (Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation transmetalation Transmetalation boronate R²-B(OR)₂ base Base pd2_r1r2->pd0 Reductive Elimination product R¹-R² pd2_r1r2->product reductive_elimination Reductive Elimination aryl_halide R¹-Br (this compound)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_amido [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ pd2_complex->pd2_amido Amine Coordination amine_coordination Amine Coordination amine R₂NH pd2_amido_complex Ar-Pd(II)L₂(NR₂) pd2_amido->pd2_amido_complex Deprotonation deprotonation Deprotonation base Base pd2_amido_complex->pd0 Reductive Elimination product Ar-NR₂ pd2_amido_complex->product reductive_elimination Reductive Elimination aryl_halide Ar-Br (this compound)

References

Application Notes and Protocols: 2-Amino-3-bromo-4-picoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-bromo-4-picoline as a key building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Detailed experimental protocols for common synthetic transformations and data on the biological activity of derived molecules are presented.

Introduction

This compound is a versatile trifunctional heterocyclic intermediate. Its strategic placement of an amino group, a bromo substituent, and a methyl group on the pyridine ring allows for diverse chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This makes it a valuable starting material for the synthesis of kinase inhibitors and other biologically active molecules.

Key Synthetic Applications

The primary application of this compound in medicinal chemistry is in the synthesis of heterocyclic scaffolds that are known to interact with the ATP-binding site of protein kinases. Two prominent applications are the Sonogashira coupling to form 2-amino-3-alkynyl-4-picoline derivatives and the synthesis of the imidazo[1,2-a]pyridine core.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of this compound, this reaction is instrumental in creating a carbon-carbon bond at the 3-position of the pyridine ring. The resulting 2-amino-3-alkynylpyridine derivatives are valuable intermediates for further elaboration or can themselves exhibit biological activity.

A typical Sonogashira coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent.[3] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Table 1: Representative Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromo-pyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100396[3]
22-Amino-3-bromo-pyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100385[3]
32-Amino-3-bromo-pyridine3-EthynylthiophenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100392[3]
42-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100391[3]
Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[4] Derivatives of this compound can be utilized in the synthesis of this core structure. A common method involves the reaction of a 2-aminopyridine derivative with an α-haloketone.[4] While direct use of this compound in a one-step synthesis of a specific imidazo[1,2-a]pyridine is less documented in the provided results, its derivatives, obtained for instance through Sonogashira coupling, can be precursors. A more general approach for synthesizing imidazo[1,2-a]pyridines starts from 2-aminopyridine and a phenacyl bromide.[4]

A multi-step synthesis to create more complex imidazo[1,2-a]pyridines can be envisioned where the bromine at the 3-position is first substituted, followed by cyclization to form the imidazole ring. For instance, N-alkylation of the pyridine nitrogen followed by intramolecular cyclization is a possible route.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7] The general strategy involves using this compound as a scaffold to introduce substituents that can interact with the kinase active site.

Table 2: Biological Activity of Kinase Inhibitors Derived from Substituted Aminopyridines

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
14 RIPK25.1 ± 1.6--[8]
3b PLK431.2--[9]
8h PLK46.7Breast Cancer CellsNot Specified[9]
35 PI3KαNot SpecifiedT47D (Breast)7.9[10]
35 PI3KαNot SpecifiedMCF-7 (Breast)9.4[10]
3c, 3d, 3e Not SpecifiedNot SpecifiedHepG2 (Liver)11.42, 8.50, 12.76[11]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[3]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Round-bottomed flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under an inert atmosphere.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (0.5 mmol, 1.0 eq) and the terminal alkyne (0.6 mmol, 1.2 eq).

  • Add 1 mL of Et₃N to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[4]

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Substituted phenacyl bromide (1.0 eq)

  • Copper silicate catalyst (10 mol%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, add the 2-aminopyridine derivative (1 mmol), substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • Reflux the reaction mixture.

  • Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (8:2) mixture as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature.

  • Isolate the product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_cyclization Further Reactions cluster_product Final Product start This compound reaction Terminal Alkyne, Pd Catalyst, Cu Catalyst, Base, DMF, 100°C start->reaction Reactants intermediate 2-Amino-3-alkynyl-4-picoline reaction->intermediate Product cyclization Cyclization or Further Functionalization intermediate->cyclization Transformation product Biologically Active Molecule (e.g., Kinase Inhibitor) cyclization->product Final Synthesis

Caption: General experimental workflow for synthesizing biologically active molecules from this compound.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Regulation Inhibitor PI3K/mTOR Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors.

References

Applications of 2-Amino-3-bromo-4-picoline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-4-picoline, also known as 3-bromo-4-methylpyridin-2-amine, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique arrangement of a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl group on a pyridine scaffold makes it a versatile starting material for the synthesis of a diverse range of complex molecules. This compound serves as a key intermediate in the development of various therapeutic agents, including antiviral drugs, kinase inhibitors, and other biologically active compounds.[1][2] The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the construction of molecular architectures with desired pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations.

Key Applications in Pharmaceutical Synthesis

The reactivity of this compound makes it a valuable precursor for several classes of pharmacologically active molecules.

  • Antiviral Agents: A primary application of derivatives of this picoline is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine and its analogues. Nevirapine is a crucial component of antiretroviral therapy for the treatment of HIV-1 infection.[3][4] The core dipyridodiazepinone structure of Nevirapine is constructed using a closely related derivative, 2-chloro-3-amino-4-picoline, highlighting the importance of this substitution pattern.[1][3]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be elaborated through various cross-coupling reactions to generate libraries of compounds for screening against different kinases, which are critical targets in oncology and inflammatory diseases.

  • Novel Heterocyclic Scaffolds: The ability to perform diverse chemical transformations on this compound allows for its use in the synthesis of novel and complex heterocyclic systems for drug discovery programs.[1]

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for key reactions involving this compound and its analogues.

Synthesis of the Dipyridodiazepinone Core of Nevirapine Analogues

While direct synthesis of Nevirapine from this compound is not explicitly detailed in the readily available literature, a closely related analogue, 2-chloro-3-amino-4-picoline (CAPIC), is a well-established precursor.[1][3] The following protocol outlines the key conceptual steps for the formation of the dipyridodiazepinone ring system, which is central to Nevirapine's structure. This involves the coupling of CAPIC with a suitable nicotinic acid derivative followed by cyclization.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2_chloro_3_amino_4_picoline 2-Chloro-3-amino-4-picoline intermediate Amide Intermediate 2_chloro_3_amino_4_picoline->intermediate Amide Coupling nicotinic_acid_derivative 2-(Cyclopropylamino)nicotinic acid derivative nicotinic_acid_derivative->intermediate nevirapine_core Dipyridodiazepinone Core (Nevirapine) intermediate->nevirapine_core Intramolecular Cyclization (e.g., NaH)

Conceptual pathway for Nevirapine synthesis.

Experimental Protocol (Conceptual):

  • Amide Coupling: 2-Chloro-3-amino-4-picoline is coupled with an activated derivative of 2-(cyclopropylamino)nicotinic acid (e.g., the acid chloride or an ester). This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the generated acid.

  • Intramolecular Cyclization: The resulting amide intermediate is then subjected to a base-mediated intramolecular cyclization to form the seven-membered diazepinone ring. Strong bases such as sodium hydride are often employed for this step.[2]

Quantitative Data for a Modern Nevirapine Synthesis Process:

ParameterValueReference
Starting MaterialsMethyl 2-cyclopropylaminonicotinate and 2-chloro-3-amino-4-picoline[2][5]
Overall Yield87%[2]
Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from the terminal alkyne). This reaction is highly valuable for introducing alkynyl moieties into the pyridine ring, which can serve as handles for further synthetic transformations or as key pharmacophores.

G cluster_workflow Sonogashira Coupling Workflow start Start prepare_flask Prepare reaction flask under N2 atmosphere start->prepare_flask add_catalysts Add Pd(CF3COO)2, PPh3, and CuI prepare_flask->add_catalysts add_solvent_stir Add DMF and stir for 30 min add_catalysts->add_solvent_stir add_reactants Add 2-amino-3-bromopyridine derivative and terminal alkyne add_solvent_stir->add_reactants add_base Add Et3N add_reactants->add_base heat_reaction Heat at 100°C for 3h add_base->heat_reaction monitor_reaction Monitor reaction by TLC heat_reaction->monitor_reaction workup Work-up and purification monitor_reaction->workup product 2-Amino-3-alkynylpyridine product workup->product

Workflow for Sonogashira coupling.

Experimental Protocol:

  • Reaction Setup: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) under a nitrogen atmosphere.

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Reactant Addition: Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Base Addition: Add 1.0 mL of Et₃N.

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and purify by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of 2-Amino-3-bromopyridines:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
24-Ethynyltoluene2-Amino-3-(p-tolylethynyl)pyridine95
31-Heptyne2-Amino-3-(hept-1-yn-1-yl)pyridine85
43,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl))pyridine72

Data adapted from Zhu et al., Modern Research in Catalysis, 2017, 6, 121-133.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is widely used in pharmaceutical synthesis to construct biaryl and heteroaryl-aryl scaffolds. For this compound, this allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position.

G cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_complex Ar-Br Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Aryl_complex Ar'-B(OR)2 Base RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product G cluster_buchwald_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_complex Ar-Br Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR'R'' Base PdII_Amido_complex Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

References

Application Note and Protocol for the Purification of 2-Amino-3-bromo-4-picoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-bromo-4-picoline is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The purity of this reagent is critical for the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using the recrystallization technique, a fundamental method for the purification of solid organic compounds. The protocol is based on the general principles of recrystallization for substituted aminopyridines and related heterocyclic compounds.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards associated with this compound is essential before commencing any experimental work.

PropertyValueReference
Chemical Name This compound; 3-Bromo-4-methylpyridin-2-amine[1][2]
CAS Number 40073-38-9[1][2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance Solid (likely a white to light yellow crystalline powder)[3][4]
Solubility Low in water; Soluble in common organic solvents such as ethanol and dichloromethane.[3]

Safety Precautions: [1][5][6][7]

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[5]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[1]

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Experimental Protocol: Recrystallization

This protocol outlines the steps for the purification of crude this compound. The selection of an appropriate solvent is crucial for successful recrystallization. Based on the solubility profile of similar compounds, suitable solvents for trial include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.[8][9][10][11]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is not suitable. The ideal solvent should dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the compound decreases.

  • Cooling: To maximize the yield of the purified crystals, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the compound's melting point.

Workflow Diagram

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot filtration (optional, if impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Yes hot_filtration->cool No ice_bath Cool in ice bath to maximize yield cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry the purified crystals wash->dry end_product End: Purified this compound dry->end_product

Caption: General workflow for the purification of this compound by recrystallization.

This protocol provides a comprehensive guide for the purification of this compound. Researchers should adapt the procedure, particularly the choice of solvent, based on the specific impurities present in their crude material. Adherence to safety guidelines is paramount throughout the process.

References

Application Note and Protocol for the Purification of 2-Amino-3-bromo-4-picoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 2-Amino-3-bromo-4-picoline (CAS No: 40073-38-9) using silica gel column chromatography. This compound is a valuable substituted pyridine derivative used as a key building block in the synthesis of pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the success of subsequent synthetic transformations and the quality of the final active ingredient. This application note details the necessary materials, equipment, and a step-by-step methodology for efficient purification. The protocol is adapted from established methods for closely related isomers and incorporates best practices for the chromatography of basic pyridine compounds.[1]

Introduction

This compound, also known as 3-bromo-4-methylpyridin-2-amine, is a key heterocyclic intermediate. Its structure, featuring amino, bromo, and methyl functional groups on a pyridine ring, allows for diverse chemical modifications, making it a versatile precursor for various bioactive molecules. Synthetic routes to this compound can result in crude products containing unreacted starting materials, by-products such as positional isomers or di-brominated species, and other process-related impurities.[2] Column chromatography is a robust and widely used method to isolate the desired compound to a high degree of purity (typically >98%).

This protocol provides a detailed procedure for the purification of this compound using a silica gel stationary phase with a petroleum ether and ethyl acetate gradient mobile phase.[1] Due to the basic nature of the amino group, which can lead to peak tailing on acidic silica gel, modifications to the mobile phase are also discussed.[2][3]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities of silica gel and solvents should be adjusted proportionally for different scales.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1][3]

  • Petroleum Ether (or Hexanes), HPLC grade[1]

  • Ethyl Acetate, HPLC grade[1]

  • Dichloromethane (for sample loading)[1]

  • Triethylamine (optional, for mobile phase modification)[3]

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Solvents for HPLC analysis (e.g., Acetonitrile, Water with acid modifier)[4]

Equipment:

  • Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)[1]

  • Separatory funnel or solvent reservoir

  • Fraction collector or collection tubes/flasks[1]

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)[1]

  • TLC developing chamber[1]

  • UV lamp (254 nm) for visualization[1]

  • Rotary evaporator[1]

  • High-resolution balance

  • Fume hood

  • NMR spectrometer and/or HPLC system for purity analysis[1]

Methodologies

1. Thin-Layer Chromatography (TLC) Analysis and Mobile Phase Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[1]

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber with various ratios of petroleum ether/ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[1]

  • Visualize the separated spots under a UV lamp.

  • The optimal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.[1][3]

  • Note: If significant streaking or tailing is observed, add a small amount of triethylamine (0.1-1%) to the mobile phase to mitigate the strong interaction between the basic amine and the acidic silica gel.[2][3]

2. Column Packing (Slurry Method)

  • Secure the chromatography column in a vertical position within a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[1]

  • For 1 gram of crude product, weigh approximately 40-50 g of silica gel into a beaker.[1]

  • Create a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).[1]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

3. Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution, especially if the compound has limited solubility in the mobile phase.[3]

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.[1]

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.[1]

  • Completely evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[1]

  • Carefully add this powder to the top of the packed column.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution and Fraction Collection

A gradient elution is recommended to achieve optimal separation.[1]

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 1.

  • Collect the eluent in fractions of approximately 15-20 mL.[1]

  • Monitor the separation by spotting collected fractions on TLC plates, developing them in the optimized mobile phase, and visualizing under a UV lamp.[2]

5. Product Isolation and Analysis

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, GC, or NMR spectroscopy.[1][5] A purity of >98% is typically achievable.[6]

Data Presentation

The following table summarizes typical parameters for the column chromatography purification. These values are based on the purification of a closely related isomer, 2-Amino-5-bromo-4-methylpyridine, and should serve as a starting point for the optimization of this compound purification.[1]

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.[1][3]
Silica Gel Mass 40-50 g per 1 g of crude materialA 40:1 to 50:1 ratio is a good starting point.[1]
Mobile Phase Petroleum Ether / Ethyl AcetateA common solvent system for compounds of intermediate polarity.[1][2]
Target Rf Value 0.2 - 0.3Determined by TLC for optimal separation.[1][3]
Loading Method Dry LoadingRecommended for improved band resolution.[1][3]
Elution Type Gradient ElutionStart with low polarity and gradually increase.[1]
Example Gradient 1. 200 mL of 95:5 (Pet. Ether:EtOAc)2. 200 mL of 90:103. 400 mL of 80:20Adjust volumes and ratios based on TLC analysis.[1]
Fraction Size 15 - 20 mLSmaller fractions can improve the purity of the isolated product.[1]
Purity Assessment HPLC, NMR, GCTo confirm the identity and purity of the final product.[1][5]

Troubleshooting

  • Poor Separation: If separation is poor, consider using a longer column or a shallower solvent gradient. Overloading the column can also lead to co-elution.[2]

  • Peak Tailing: The basic amino group can interact strongly with acidic silanol groups on the silica surface, causing tailing. Adding 0.1-1% triethylamine to the eluent can mitigate this issue by competing for the active sites.[2][3]

  • Compound Does Not Elute: If the compound is too polar for the mobile phase, gradually increase the percentage of ethyl acetate. In some cases, a small amount of a more polar solvent like methanol may be required.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification TLC TLC Analysis & Mobile Phase Optimization Pack Column Packing (Silica Slurry) TLC->Pack Load Crude Sample Adsorption (Dry Loading) Pack->Load Elute Gradient Elution (Pet. Ether/EtOAc) Load->Elute Load sample onto column Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Analyze Purity & Yield Analysis (HPLC, NMR) Evap->Analyze PureProduct Purified Product (>98%) Analyze->PureProduct

Caption: Workflow for the column chromatography purification of this compound.

Logical Relationship of Purification Parameters

logical_relationships cluster_inputs Input Parameters cluster_process Process & Monitoring cluster_outputs Outputs Crude Crude Product (with Impurities) Interaction Differential Partitioning (Adsorption/Desorption) Crude->Interaction Stationary Stationary Phase (Silica Gel) Stationary->Interaction Mobile Mobile Phase (Pet. Ether/EtOAc) Mobile->Interaction TLC TLC Monitoring (Rf Value) Interaction->TLC Monitors Pure Purified Product Interaction->Pure Elution Impurities Separated Impurities Interaction->Impurities Separation TLC->Mobile Optimizes

Caption: Key parameter relationships in the chromatographic purification process.

References

Application Notes and Protocols: Regioselective Synthesis of 2-Amino-3-bromo-4-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-4-picoline and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. Their specific substitution pattern allows for diverse functionalization, making them key intermediates in the synthesis of complex bioactive molecules, including kinase inhibitors and other therapeutic agents. The primary challenge in their synthesis lies in achieving high regioselectivity, specifically directing the bromine atom to the C3 position of the 2-amino-4-picoline scaffold. The strong ortho-, para-directing effect of the amino group typically leads to a mixture of 3-bromo and 5-bromo isomers. This document provides an overview of synthetic strategies, detailed experimental protocols, and applications for the regioselective synthesis of this compound derivatives.

Introduction to Synthetic Challenges

The direct electrophilic bromination of 2-amino-4-picoline is complicated by the powerful activating and directing effects of the amino group (-NH₂). As an electron-donating group, it activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho (C3) and para (C5) to itself. This inherent reactivity often results in poor regioselectivity, yielding a mixture of this compound and 2-amino-5-bromo-4-picoline, along with potential di-brominated byproducts.[1] Consequently, achieving a high yield of the desired 3-bromo isomer necessitates strategies that can overcome this natural directing effect.

Fig. 1: Regioselectivity challenge in direct bromination.

Synthetic Strategies for Regiocontrol

To overcome the formation of isomeric mixtures, several strategies can be employed. These methods typically involve modifying the substrate to direct the bromination specifically to the C3 position.

N-Protection and Directed Bromination

Protecting the exocyclic amino group can modulate its directing ability and facilitate regioselective bromination. For instance, converting the amino group into a bulkier acetamide or using a directing group can sterically hinder the C5 position or electronically favor the C3 position.

Synthesis via a Nitramino Intermediate

A more robust method involves the use of a nitramino group (-NHNO₂) as a protecting and directing group. This approach has been successfully used for the regioselective synthesis of related substituted aminopyridines.[2][3] The nitramino group deactivates the ring but can be rearranged under acidic conditions to introduce a nitro group, which can then be used to control subsequent reactions. A plausible route for this compound would involve protecting 2-amino-4-picoline as a nitramine, followed by a controlled bromination and subsequent removal of the directing group.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of related brominated aminopyridines.[4][5][6] Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Direct Bromination of 2-Amino-4-picoline (Illustrative)

This protocol is expected to yield a mixture of isomers and is provided for comparative purposes.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-4-picoline (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or a halogenated solvent).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with an organic solvent like dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 3-bromo and 5-bromo isomers.

Protocol 2: Proposed Regioselective Synthesis via N-Acetylation

This multi-step protocol aims to improve regioselectivity for the C3 position.

  • Step 1: Acetylation of 2-Amino-4-picoline

    • Dissolve 2-amino-4-picoline (1.0 eq.) in acetic anhydride.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction and pour it onto crushed ice. Neutralize with a base (e.g., NaHCO₃) until the product precipitates.

    • Filter the solid, wash with cold water, and dry to obtain 2-acetamido-4-picoline.

  • Step 2: Bromination of 2-Acetamido-4-picoline

    • Dissolve the acetylated product (1.0 eq.) in acetic acid.

    • Add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.

    • Stir for 4-8 hours. The bulkier acetyl group is expected to favor substitution at the less sterically hindered C3 position.

    • Pour the reaction mixture into water and neutralize to precipitate the crude product.

  • Step 3: Hydrolysis of the Acetyl Group

    • Suspend the crude 2-acetamido-3-bromo-4-picoline in aqueous acid (e.g., 6M HCl).

    • Heat the mixture at reflux until TLC indicates complete deprotection (typically 4-12 hours).

    • Cool the solution and neutralize with a strong base (e.g., NaOH) to precipitate the final product, this compound.

    • Filter, wash with water, and purify by recrystallization or column chromatography.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method significantly impacts yield and regioselectivity. The following table summarizes the expected outcomes.

MethodBrominating AgentSolventTypical Temp.Expected Regioselectivity (3-bromo:5-bromo)Overall YieldComplexity
Direct Bromination NBS / Br₂Acetonitrile / Acetic Acid0 °C to RTLow (Mixture)ModerateLow
N-Acetyl Protection Br₂Acetic AcidRoom Temp.Moderate to GoodModerateMedium
Nitramino Directed NBS / Br₂Sulfuric Acid0 °C to RTPotentially HighModerateHigh

Workflow and Applications

The successful synthesis of this compound opens avenues for further molecular elaboration, particularly in the development of kinase inhibitors for oncology. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl groups.[7][8] The amino group can be used to construct fused heterocyclic systems.[8]

Synthesis_Workflow Fig. 2: General Workflow for Synthesis and Application cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application Start 2-Amino-4-picoline Protection Protection/ Activation Step Start->Protection Bromination Regioselective Bromination Protection->Bromination Deprotection Deprotection/ Hydrolysis Bromination->Deprotection Target This compound Deprotection->Target Coupling Pd-Catalyzed Cross-Coupling (Suzuki, etc.) Target->Coupling Cyclization Fused Ring Construction Target->Cyclization Screening Biological Screening Coupling->Screening Cyclization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Fig. 2: General workflow for synthesis and application.

Many kinase inhibitors target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Derivatives of substituted aminopyridines are known to act as "hinge-binding" motifs in many kinase inhibitors.

Kinase_Inhibition_Pathway Fig. 3: Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Cell_Response Cell Proliferation, Survival, etc. TF->Cell_Response Promotes Inhibitor Derivative of 2-Amino-3-bromo- 4-picoline Inhibitor->Receptor Inhibits (ATP-binding site)

Fig. 3: Simplified kinase signaling pathway.

Conclusion

The regioselective synthesis of this compound derivatives is a challenging yet critical task for medicinal chemists. While direct bromination leads to poor selectivity, methods employing protecting groups, such as N-acetylation, offer a practical route to the desired C3-brominated isomer. These intermediates are crucial for the synthesis of next-generation therapeutics, particularly in the field of oncology. The protocols and strategies outlined in this document provide a foundational guide for researchers to develop and optimize the synthesis of these important molecular scaffolds.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pyridine and its derivatives have historically served as a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 2-Amino-3-bromo-4-picoline is a highly functionalized pyridine building block with strategic substitution patterns that allow for diverse chemical transformations. The presence of an amino group, a bromine atom, and a methyl group on the pyridine ring offers multiple reactive sites for constructing complex heterocyclic systems with potential biological activity.[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel quinoline-based antimicrobial agents. The synthetic strategy focuses on a multi-step sequence, including aza-Claisen rearrangement and subsequent cyclization to construct the quinoline core, a privileged structure in antimicrobial drug discovery.[3]

Key Applications

The primary application of this compound in this context is as a key starting material for the synthesis of substituted aminoquinolines. The synthetic workflow involves the following key transformations:

  • N-Alkylation: Introduction of an allyl group onto the amino functionality.

  • Aza-Claisen Rearrangement: Thermal rearrangement to introduce a carbon-carbon bond at the C3 position.

  • Oxidative Cyclization: Formation of the quinoline ring system.

  • Functionalization: Further modification of the quinoline scaffold to explore structure-activity relationships (SAR).

Synthetic Pathway Overview

The proposed synthetic route from this compound to a novel aminoquinoline derivative is depicted below. This pathway is designed to be adaptable for the creation of a library of compounds for antimicrobial screening.

synthetic_pathway A This compound B N-allyl-3-bromo-4-methylpyridin-2-amine A->B Allyl bromide, NaH C 2-(allylamino)-3-bromo-4-methylpyridine B->C Heat (Aza-Claisen) D 6-bromo-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridin-4-ol C->D m-CPBA, TFA E 6-bromo-7-methyl-1,5-naphthyridine D->E MnO2 F Substituted Aminonaphthyridine (Antimicrobial Agent) E->F Buchwald-Hartwig amination

Caption: Proposed synthetic pathway from this compound to a substituted aminonaphthyridine.

Experimental Protocols

The following protocols are adapted from established procedures for similar heterocyclic transformations and should be optimized for specific substrates.

Protocol 1: Synthesis of N-allyl-3-bromo-4-methylpyridin-2-amine

This protocol describes the N-alkylation of this compound with allyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Substituted Aminonaphthyridine Derivatives

This protocol details the final diversification step via a Buchwald-Hartwig amination to introduce various amine functionalities.

Materials:

  • 6-bromo-7-methyl-1,5-naphthyridine (from the preceding steps)

  • Desired primary or secondary amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)

  • Xantphos (0.04 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

Procedure:

  • In a Schlenk tube, combine 6-bromo-7-methyl-1,5-naphthyridine (1.0 eq.), the desired amine (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final substituted aminonaphthyridine.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized antimicrobial agents derived from this compound. This data is illustrative and based on typical results for similar classes of compounds.[4]

Table 1: Synthesis Yields of Aminonaphthyridine Derivatives

Compound IDR-Group (Amine)Yield (%)
AN-1 Piperidine78
AN-2 Morpholine82
AN-3 N-methylpiperazine75
AN-4 Cyclohexylamine65

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of Aminonaphthyridine Derivatives

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
AN-1 41632
AN-2 832>64
AN-3 2816
AN-4 1664>64
Ciprofloxacin 0.50.251

Mechanism of Action

The antimicrobial mechanism of action for quinoline-based compounds often involves the inhibition of essential bacterial enzymes.[5] The primary targets are typically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, and repair.[6] By binding to these enzymes, the synthesized aminonaphthyridine derivatives are proposed to stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. The specific interactions and inhibitory potency can be influenced by the nature of the substituent introduced in the final diversification step.

mechanism_of_action A Aminonaphthyridine Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Binding C Enzyme-DNA Complex B->C D Inhibition of DNA Replication and Repair C->D Stabilization E Bacterial Cell Death D->E

Caption: Proposed mechanism of action for the synthesized antimicrobial agents.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel aminonaphthyridine derivatives with potential antimicrobial activity. The provided protocols offer a foundational framework for the synthesis and subsequent biological evaluation of a library of these compounds. The structure-activity relationship can be systematically explored by varying the amine substituent introduced in the final synthetic step, potentially leading to the discovery of potent new antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: 2-Amino-3-bromo-4-picoline as a Precursor for Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-bromo-4-picoline as a versatile starting material for the synthesis of novel anticancer compounds, particularly kinase inhibitors. The strategic positioning of the amino, bromo, and methyl groups on the pyridine ring allows for diverse chemical modifications to generate libraries of compounds for screening and development.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a significant number of kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern oncology research. This compound offers a valuable starting point for the synthesis of such inhibitors. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, and amino substituents. The adjacent amino group can be utilized for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core, which is found in many potent kinase inhibitors.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in its sequential functionalization to build complex molecules with potential anticancer activity. The key transformations include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: To form C-C bonds by coupling with boronic acids.

    • Buchwald-Hartwig Amination: To form C-N bonds by coupling with amines.[1]

  • Cyclization Reactions:

    • Formation of fused ring systems like pyrido[2,3-d]pyrimidines, which are bioisosteres of purines and can effectively target the ATP-binding site of kinases.[2][3]

Experimental Protocols

The following protocols describe a potential synthetic route to a pyrido[2,3-d]pyrimidine-based kinase inhibitor starting from this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with an arylboronic acid to introduce a substituent at the 3-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-aryl-4-picoline derivative.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines the construction of the pyrido[2,3-d]pyrimidine ring system from the 2-amino-3-aryl-4-picoline intermediate. This is a generalized approach, and specific reagents may vary.

Materials:

  • 2-amino-3-aryl-4-picoline (from Protocol 1)

  • Urea or a suitable cyclizing agent

  • High-boiling point solvent (e.g., diphenyl ether)

  • Reaction vessel with a condenser

  • Heating mantle

Procedure:

  • In a reaction vessel, combine the 2-amino-3-aryl-4-picoline and an excess of urea.

  • Add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically >200 °C) and maintain for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified pyrido[2,3-d]pyrimidin-4-one derivative.

Data Presentation

The following table summarizes the anticancer activity of various pyridine-based kinase inhibitors, demonstrating the potential of this compound class.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyridine-Urea DerivativeVEGFR-2-3.93[4]
Pyridine-Urea DerivativeVEGFR-2-5.0[4]
Pyridine-based CompoundPIM-1-0.0143[5]
Pyridine-based CompoundPIM-1-0.0194[5]
Pyridine-based CompoundPIM-1-0.0198[5]
Pyridine-based CompoundPIM-1-0.0423[5]
Aminopyridine DerivativeVRK1-0.150[6]
Pyridine DerivativeMCF-7Breast Cancer0.22[4]
Pyridine DerivativeMCF-7Breast Cancer1.88[4]
Amino Acid ConjugateA2780 (Ovarian)Ovarian Cancer15.57[7][8]
Amino Acid ConjugateA2780CISR (Ovarian)Ovarian Cancer11.52[7][8]

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product start This compound step1 Reaction with Arylboronic Acid (Pd(OAc)₂, SPhos, K₃PO₄) start->step1 Coupling intermediate 2-Amino-3-aryl-4-picoline step1->intermediate Formation step2 Reaction with Urea (High Temperature) intermediate->step2 Cyclization final Pyrido[2,3-d]pyrimidine Derivative (Potential Kinase Inhibitor) step2->final Synthesis PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-bromo-4-picoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from 2-Amino-4-picoline?

A1: The main challenge is controlling the regioselectivity of the bromination. The amino group in 2-Amino-4-picoline is a strong activating group that directs electrophilic substitution to both the ortho (3-position) and para (5-position) locations. This often results in a mixture of this compound and the isomeric byproduct 2-Amino-5-bromo-4-picoline, along with potential di-brominated species like 2-Amino-3,5-dibromo-4-picoline.[1]

Q2: Which brominating agents are suitable for this synthesis?

A2: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich heterocyclic compounds like aminopyridines due to its milder nature compared to elemental bromine, which helps in minimizing over-bromination and side reactions.[1] Other potential brominating agents include bromine in an appropriate solvent, but this often requires more stringent control of reaction conditions to maintain selectivity.

Q3: How can the formation of the undesired 2-Amino-5-bromo-4-picoline isomer be minimized?

A3: Minimizing the formation of the 5-bromo isomer requires careful optimization of reaction conditions. Factors that can influence the regioselectivity include the choice of solvent, reaction temperature, and the rate of addition of the brominating agent. Steric hindrance at the 3-position (ortho to the amino group and adjacent to the methyl group) can be exploited by using bulkier solvent molecules or by conducting the reaction at very low temperatures to favor the thermodynamically controlled product.

Q4: What are the recommended purification techniques for separating this compound from its isomers?

A4: Due to the similar polarities of the 3-bromo and 5-bromo isomers, purification can be challenging. Column chromatography using a high-resolution silica gel is the most effective method.[2] Experimentation with different solvent systems, such as varying ratios of hexane and ethyl acetate, is often necessary to achieve good separation. Recrystallization can also be employed, but it may be less effective in removing isomeric impurities unless there is a significant difference in solubility.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-Amino-4-picoline) on a TLC plate, you can observe the consumption of the starting material and the formation of products. UV visualization is typically used for this class of compounds.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Formation of multiple products (low selectivity). 4. Product loss during workup and purification.1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. Extend the reaction time if necessary. 2. Carefully control the reaction temperature. For electrophilic brominations, low temperatures (e.g., 0°C to room temperature) are often optimal. 3. Refer to the "Poor Purity" section to improve selectivity. 4. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to prevent the loss of the basic product.
Poor Purity (Mixture of Isomers) 1. High reaction temperature favoring the formation of the kinetic (5-bromo) product. 2. Incorrect stoichiometry of the brominating agent. 3. Rapid addition of the brominating agent.1. Maintain a low and consistent temperature throughout the reaction. Start with dropwise addition of the brominating agent at 0°C. 2. Use a 1:1 molar ratio of 2-Amino-4-picoline to the brominating agent to minimize di-bromination. 3. Add the brominating agent slowly and dropwise to the reaction mixture to maintain a low localized concentration.
Formation of Di-brominated Byproduct 1. Excess of brominating agent. 2. High reaction temperature.1. Use a precise 1:1 stoichiometry of the brominating agent to the substrate. 2. Maintain a low reaction temperature (e.g., 0°C) during the addition of the brominating agent.
Dark, Tarry Byproducts 1. Overheating of the reaction mixture. 2. Decomposition of starting material or product under harsh conditions.1. Ensure strict temperature control throughout the synthesis. 2. Use high-purity starting materials and solvents. Avoid prolonged reaction times at elevated temperatures.
Difficulty in Separating Isomers by Column Chromatography 1. Similar polarity of the 3-bromo and 5-bromo isomers.1. Use a high-resolution silica gel column with a fine mesh size. 2. Experiment with various solvent systems, employing a gradual gradient elution (e.g., starting with a low polarity mobile phase and slowly increasing the polarity). 3. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if silica gel is ineffective.

Experimental Protocols

General Protocol for the Bromination of 2-Amino-4-picoline

This protocol is a general guideline and requires optimization for the selective synthesis of this compound.

Materials:

  • 2-Amino-4-picoline

  • N-Bromosuccinimide (NBS)

  • Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane, or Carbon Tetrachloride)

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-picoline (1.0 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in the same anhydrous solvent dropwise to the cooled solution of 2-Amino-4-picoline over a period of 1-2 hours.

  • Reaction: Allow the reaction mixture to stir at 0°C for an additional hour, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Add a saturated solution of sodium bicarbonate to neutralize the mixture. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired this compound from the 5-bromo isomer and other impurities.

Visualizations

Synthesis_Pathway start 2-Amino-4-picoline product This compound start->product Bromination (e.g., NBS) side_product_1 2-Amino-5-bromo-4-picoline start->side_product_1 Isomeric byproduct side_product_2 2-Amino-3,5-dibromo-4-picoline product->side_product_2 Over-bromination side_product_1->side_product_2 Over-bromination

Caption: Reaction pathway for the bromination of 2-Amino-4-picoline.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Monitoring (TLC) Reaction Monitoring (TLC) Addition of Reagents->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) Solvent Evaporation Solvent Evaporation Fraction Analysis (TLC)->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Logic start Low Yield or Purity? check_completion Reaction Incomplete? start->check_completion Yes check_purity Impure Product? start->check_purity No, but low yield check_completion->check_purity No extend_time Extend Reaction Time check_completion->extend_time Yes optimize_temp Optimize Temperature check_purity->optimize_temp Isomers Present check_stoichiometry Check Stoichiometry check_purity->check_stoichiometry Di-bromination optimize_purification Optimize Purification extend_time->optimize_purification slow_addition Slow Reagent Addition optimize_temp->slow_addition check_stoichiometry->slow_addition slow_addition->optimize_purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-3-bromo-4-picoline. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common route is the electrophilic bromination of 2-Amino-4-picoline using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The amino group at the C2 position is a strong activating group that directs the bromination to the C3 and C5 positions.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The most significant side product is the di-brominated species, 2-Amino-3,5-dibromo-4-picoline.[1][2] Over-bromination can occur if the reaction conditions are not carefully controlled. Formation of other isomers is also possible but generally less prevalent due to the strong directing effect of the amino group.

Q3: How does reaction temperature affect the formation of side products?

A3: Higher reaction temperatures tend to favor the formation of the di-brominated side product, 2-Amino-3,5-dibromo-4-picoline.[2] To maximize the yield of the desired mono-brominated product, it is crucial to maintain a low reaction temperature, often by using an ice bath, especially during the addition of the brominating agent.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a highly effective and common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-Amino-4-picoline), you can observe the consumption of the starting material and the formation of the product. The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate.[2]

Q5: What are the recommended work-up and purification procedures?

A5: A standard work-up procedure involves quenching the reaction mixture, often with water, to precipitate the crude product. The solid can then be collected by filtration and washed. For purification, washing with a solvent like acetonitrile can remove some impurities.[2] For higher purity, column chromatography or recrystallization are effective methods.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature leading to side product formation. - Loss of product during work-up and purification.- Monitor the reaction with TLC to ensure the complete consumption of the starting material. - Maintain a low and consistent reaction temperature (e.g., 0-5 °C) to minimize the formation of di-bromo byproducts. - Optimize the precipitation and washing steps to reduce product loss.
Low Purity (Presence of 2-Amino-3,5-dibromo-4-picoline) - High reaction temperature. - Incorrect stoichiometry (excess brominating agent). - Prolonged reaction time.- Strictly control the temperature, especially during the addition of the brominating agent. - Use a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents). - Monitor the reaction closely with TLC and stop the reaction once the starting material is consumed. - Purify the crude product using column chromatography.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent. - Reaction time was too short. - Low reaction temperature slowing down the reaction rate.- Ensure the accurate addition of the brominating agent. - Allow the reaction to proceed until TLC indicates the full consumption of the starting material. - If the reaction is too slow at a very low temperature, consider allowing it to slowly warm to room temperature after the addition of the brominating agent.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar compounds.[3]

Materials:

  • 2-Amino-4-picoline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-picoline (1.0 eq.) in anhydrous DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, dissolve NBS (1.05 eq.) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-Amino-4-picoline over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway 2-Amino-4-picoline 2-Amino-4-picoline This compound This compound 2-Amino-4-picoline->this compound NBS (1.0 eq) Low Temp 2-Amino-3,5-dibromo-4-picoline 2-Amino-3,5-dibromo-4-picoline This compound->2-Amino-3,5-dibromo-4-picoline NBS (excess) Higher Temp

Caption: Main reaction and major side reaction pathway.

Troubleshooting_Workflow start Synthesis Complete check_purity Check Purity (TLC/NMR) start->check_purity low_purity Low Purity? check_purity->low_purity identify_impurity Identify Impurity low_purity->identify_impurity Yes product_ok Pure Product low_purity->product_ok No dibromo Di-bromo Impurity? identify_impurity->dibromo optimize_temp Optimize Temperature (Lower Temp) dibromo->optimize_temp Yes unreacted_sm Unreacted SM? dibromo->unreacted_sm No optimize_stoich Check Stoichiometry (1.0-1.1 eq NBS) optimize_temp->optimize_stoich purify Purify (Column/Recrystallization) optimize_stoich->purify purify->product_ok unreacted_sm->purify No increase_time Increase Reaction Time unreacted_sm->increase_time Yes increase_time->purify

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-4-picoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome common experimental hurdles and optimize reaction outcomes.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound are a common issue. This guide provides a systematic approach to identifying and resolving potential problems.

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the most likely causes?

Low yields with this substrate can often be attributed to a combination of electronic and steric factors, as well as suboptimal reaction conditions. Here are the primary areas to investigate:

  • Catalyst Inhibition and Deactivation: The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle. The proximity of the amino group to the bromine atom in the 3-position can exacerbate this issue.

  • Steric Hindrance: The bromine atom at the 3-position is situated between the amino group at the 2-position and the picoline methyl group at the 4-position. This steric congestion can hinder the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step of the reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical parameters that can significantly impact the reaction yield. An inappropriate combination of these factors can lead to an incomplete reaction or the formation of side products.

  • Side Reactions: The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of the boronic acid or the aryl halide. These side reactions consume the starting materials and reduce the yield of the desired product.

Q2: How can I overcome catalyst inhibition when using this compound?

Addressing catalyst inhibition is crucial for a successful coupling. Consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination from the pyridine nitrogen and the amino group. Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective for challenging heteroaryl couplings.

  • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, can provide a more active and stable catalytic species in solution, which can be more resistant to deactivation.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of bulky, electron-donating ligands that can be highly effective in Suzuki couplings of heteroaromatic compounds.

  • Protecting the Amino Group: While often less desirable due to the extra synthetic steps, protection of the 2-amino group as an acetamide can prevent its coordination to the palladium catalyst and has been shown to improve yields in similar systems.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

For a starting point, consider the following conditions, which can then be optimized:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) with a suitable ligand (e.g., SPhos, 4-10 mol%) or a pre-formed catalyst like Pd(dppf)Cl₂ (3-5 mol%).

  • Base: A moderately strong inorganic base is typically required. K₂CO₃ or K₃PO₄ (2-3 equivalents) are common choices. For base-sensitive substrates, milder bases like Cs₂CO₃ can be beneficial.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water, typically in a 4:1 to 10:1 ratio. Anhydrous solvents like DMF can also be effective.

  • Temperature: The reaction temperature usually ranges from 80-120 °C. Microwave irradiation can sometimes be used to reduce reaction times and improve yields.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and to minimize side reactions like homocoupling.

Frequently Asked Questions (FAQs)

Q4: I am observing significant amounts of a byproduct that appears to be my starting boronic acid that has been converted to an arene (protodeboronation). How can I minimize this?

Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids. To minimize it:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and ensure all reagents are dry. The presence of water can facilitate protodeboronation, especially in the presence of a strong base.

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Choose a Milder Base: If the reaction tolerates it, a weaker base may reduce the rate of protodeboronation.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, as this can increase the extent of side reactions.

Q5: My reaction is not going to completion, and I am recovering unreacted this compound. What should I try?

If your starting material is not being fully consumed, consider the following:

  • Increase Reaction Temperature: Cautiously increasing the temperature may help to overcome the activation barrier for the oxidative addition step.

  • Screen Catalysts and Ligands: Your current catalyst system may not be active enough for this sterically hindered substrate. Screening a panel of bulky, electron-rich ligands (e.g., Buchwald ligands) is a good strategy.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes drive the reaction to completion.

  • Check Reagent Purity: Ensure that your starting materials and reagents are pure and that the boronic acid has not degraded upon storage.

Q6: Should I be concerned about homocoupling of my boronic acid?

Homocoupling of the boronic acid to form a biaryl byproduct can be a significant issue, particularly if the reaction is not properly degassed. To prevent this:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.

Data Presentation

While specific data for the Suzuki coupling of this compound is limited in the literature, the following table provides representative yields for the coupling of the structurally similar isomer, 2-Amino-5-bromo-4-methylpyridine , with various arylboronic acids. This data can serve as a useful guide for expected outcomes under optimized conditions.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Note: The yields presented are for the coupling of 2-Amino-5-bromo-4-methylpyridine and may vary for this compound due to differences in steric hindrance and electronic effects.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a general starting protocol that may require optimization for specific boronic acids.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields.

  • Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system (e.g., 1,4-dioxane/water 5:1).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes) with stirring.

  • Workup and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualization

Troubleshooting_Low_Yields cluster_start Initial Observation cluster_diagnosis Problem Diagnosis cluster_solutions Troubleshooting Solutions Start Low or No Yield Observed Catalyst_Issue Catalyst Inhibition or Deactivation? Start->Catalyst_Issue Check Catalyst Conditions_Issue Suboptimal Reaction Conditions? Start->Conditions_Issue Review Conditions Side_Reaction_Issue Significant Side Reactions? Start->Side_Reaction_Issue Analyze Byproducts Solution_Catalyst Screen Bulky Ligands (SPhos, XPhos) Use Pre-catalysts (Buchwald G3/G4) Increase Catalyst Loading Catalyst_Issue->Solution_Catalyst Yes Solution_Conditions Optimize Base (K2CO3, K3PO4, Cs2CO3) Screen Solvents (Dioxane, THF, DMF) Increase Temperature (80-120 °C) Conditions_Issue->Solution_Conditions Yes Solution_Side_Reactions Ensure Thorough Degassing Use Boronic Esters (Pinacol, MIDA) Use Anhydrous Conditions Side_Reaction_Issue->Solution_Side_Reactions Yes End Improved Yield Solution_Catalyst->End Re-run Experiment Solution_Conditions->End Re-run Experiment Solution_Side_Reactions->End Re-run Experiment

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorgano_Pd(II) R-Pd(II)(R')L2 Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Boronic_Acid R'B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Halide R-X (this compound) Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

preventing catalyst deactivation in 2-Amino-3-bromo-4-picoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent catalyst deactivation in cross-coupling reactions involving 2-Amino-3-bromo-4-picoline.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty stems from the substrate's structure. It contains a Lewis basic amino group and a pyridine nitrogen, both of which can coordinate strongly to the palladium catalyst. This coordination can poison the catalyst by forming stable, inactive complexes, thereby halting or slowing the catalytic cycle.[1][2] The proximity of the amino group and the pyridine nitrogen to the reaction center (the C-Br bond) exacerbates this issue, a phenomenon sometimes referred to as the "2-pyridyl problem."[1]

Q2: What are the common mechanisms of palladium catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The nitrogen atoms on the this compound substrate act as ligands, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1][2]

  • Formation of Palladium Black (Agglomeration): If the catalytic cycle is slow due to substrate inhibition, the active Pd(0) species can agglomerate into inactive palladium black.[1] This is an irreversible deactivation pathway under typical reaction conditions.

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, especially at higher concentrations or temperatures.[1]

  • Ligand Degradation: Phosphine ligands, especially less bulky ones, can undergo side reactions or degradation, leading to loss of catalyst activity.

Q3: How does the choice of ligand impact catalyst stability and prevent deactivation?

A3: Ligand selection is critical. Bulky, electron-rich phosphine ligands are highly effective at preventing deactivation.[1][3] These ligands create a sterically hindered environment around the palladium atom, which physically blocks the substrate's nitrogen atoms from coordinating too strongly.[3] The electron-rich nature of these ligands also promotes the desired reductive elimination step in the catalytic cycle, increasing turnover and reducing the lifetime of intermediates that could lead to decomposition.[4][5]

Q4: What is a palladium precatalyst, and why is it recommended?

A4: A palladium precatalyst is a stable, well-defined Pd(II) complex that is readily converted into the active Pd(0) species under the reaction conditions. Using a precatalyst ensures a clean, efficient, and reproducible generation of the active catalyst in the presence of the substrate, minimizing opportunities for the formation of inactive palladium species before the catalytic cycle begins.[1][3] This is often more reliable than using sources like Pd(OAc)₂ which can have a more complex and less predictable activation pathway.[6][7]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps & Recommendations
Catalyst Poisoning 1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3] 2. Use a Pre-catalyst: Utilize a well-defined palladium precatalyst to ensure efficient generation of the active species.[1][3] 3. Slow Addition: Add the this compound substrate slowly to the reaction mixture to maintain a low concentration, reducing its inhibitory effect.[3]
Inefficient Oxidative Addition 1. Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments, monitoring for potential decomposition.[1] 2. Check Halide Reactivity: While the substrate is a bromide, ensure its purity. Bromides are generally more reactive than chlorides.[1][6]
Inactive Catalyst Source 1. Ensure Pd(0) Formation: If using a Pd(II) source, it must be reduced in situ to active Pd(0). Precatalysts are recommended.[3] 2. Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) prior to adding the catalyst.[1][3]
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps & Recommendations
Gradual Catalyst Deactivation 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation and drive the reaction to completion.[1] 2. Optimize Base/Solvent: Ensure anhydrous conditions if water-sensitive reagents are used. The choice of base can significantly influence catalyst stability and activity.[3]
Product Inhibition 1. Monitor Reaction Kinetics: If the reaction slows as product concentration increases, product inhibition may be occurring. This can sometimes be mitigated by adjusting ligand choice or temperature.[8]
Issue 3: Formation of Palladium Black
Potential Cause Troubleshooting Steps & Recommendations
Slow Catalysis Leading to Agglomeration 1. Improve Ligand Efficacy: A more effective (bulkier, more electron-donating) ligand can accelerate the catalytic cycle, reducing the time the Pd(0) species is vulnerable to aggregation.[1][4] 2. Lower Temperature: High temperatures can sometimes accelerate catalyst decomposition. Attempt the reaction at the lowest effective temperature.[1]
Issue 4: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Steps & Recommendations
Homocoupling 1. Remove Oxygen: Thoroughly degas the reaction mixture, as oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions.[1][3]
Protodeboronation (Suzuki) 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Traces of water can lead to the cleavage of the C-B bond.[1][3] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent system.[1]
Dehalogenation 1. Optimize Ligand and Base: The specific combination of ligand and base can influence the rate of reductive elimination versus the undesired dehalogenation pathway.[1] 2. Lower Temperature: Higher temperatures can sometimes favor dehalogenation.[1]

Visual Troubleshooting Workflow

G cluster_start Problem Identification cluster_primary Primary Checks cluster_solutions Solutions cluster_secondary Secondary Issues Start Reaction Failure: Low/No Conversion or Stalled Poisoning Suspect Catalyst Poisoning (Substrate Structure) Start->Poisoning Conditions Check Reaction Conditions (Inertness, Purity) Start->Conditions Ligand 1. Change Ligand (Bulky, Electron-Rich: XPhos, SPhos) Poisoning->Ligand Precatalyst 2. Use Pre-catalyst Poisoning->Precatalyst SlowAdd 3. Slow Substrate Addition Poisoning->SlowAdd Degas Improve Degassing (Ar/N2 Purge) Conditions->Degas Temp Optimize Temperature Conditions->Temp SideProducts Side Products Observed? (Homocoupling, Dehalogenation) Degas->SideProducts If problem persists SideProducts->Ligand Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound (Preventative Measures)

This protocol incorporates best practices to minimize catalyst deactivation.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere (Argon), add the this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.) to a dry, oven-baked reaction vessel equipped with a stir bar.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the corresponding ligand if not using a precatalyst with an integrated ligand.

  • Solvent Addition: Add a thoroughly degassed, anhydrous solvent system (e.g., 1,4-dioxane or toluene, often with a small amount of water like a 10:1 ratio) via syringe.[3]

  • Degassing: Seal the vessel and continue to bubble inert gas through the solution for an additional 10-15 minutes.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Ex-situ Regeneration of a Deactivated Palladium-on-Carbon (Pd/C) Catalyst

This method can be adapted for heterogeneous palladium catalysts that have been deactivated.

  • Initial Wash: Transfer the inactivated Pd/C catalyst to a centrifuge tube. Wash the catalyst thoroughly with deionized water (2-3 times), using centrifugation to separate the catalyst after each wash.[9]

  • Solvent Wash: Wash the water-rinsed catalyst with methanol (2-3 times), again using centrifugation to separate the solid. This step helps remove adsorbed organic residues.[9]

  • Reductive Treatment (Optional but Recommended): Suspend the catalyst in a suitable solvent and treat with a reducing agent (e.g., hydrazine, NaBH₄, or formic acid) under controlled conditions to reduce any oxidized palladium species back to Pd(0).

  • Final Wash: Wash the catalyst again with methanol (1-2 times) to remove residual reducing agent, followed by a final wash with deionized water.[9]

  • Drying: After a final centrifugal dewatering step, the catalyst can be dried under vacuum for reuse. The activity of the regenerated catalyst can be recovered to 90-95% of a fresh catalyst.[9]

Catalyst Deactivation and Prevention Cycle

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_prevention Prevention Strategies Active Active Pd(0) Catalyst OA Oxidative Addition (Ar-Br) Active->OA Ar-Br Poisoning Poisoning by Substrate N-atoms Active->Poisoning Agglomeration Agglomeration (Pd Black) Active->Agglomeration Precatalysts Use of Pre-catalysts Active->Precatalysts Ensures Clean Generation of Trans Transmetalation (Boronic Acid) OA->Trans Ar-B(OR)2 OA->Poisoning RE Reductive Elimination Trans->RE RE->Active Catalyst Regenerated Product Product Formed RE->Product Ligands Bulky, Electron-Rich Ligands (XPhos) Poisoning->Ligands Prevents Agglomeration->Ligands Prevents

Caption: Interplay of the catalytic cycle with deactivation and prevention.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-4-picoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the bromination reaction. The starting material, 2-Amino-4-picoline, has a strongly activating amino group (-NH₂) which directs electrophilic substitution primarily to the position para to it (the 5-position).[1] This makes the formation of the desired 3-bromo isomer (ortho to the amino group) less favorable and often results in a mixture of isomers.[2][3]

Q2: What are the main by-products to expect during the synthesis?

The most common by-products are:

  • 2-Amino-5-bromo-4-methylpyridine: This isomer is often the major product due to the electronic directing effect of the amino group.[1]

  • 2-Amino-3,5-dibromo-4-methylpyridine: Over-bromination can lead to the formation of this di-substituted product, particularly at higher temperatures or with an excess of the brominating agent.[4]

Q3: What key factors influence the regioselectivity (3-bromo vs. 5-bromo formation)?

Several factors can be manipulated to favor bromination at the 3-position:

  • Choice of Brominating Agent: Milder brominating agents or the use of bromine in specific solvent systems can alter the selectivity.

  • Reaction Temperature: Lower temperatures generally slow down the reaction and can increase selectivity by favoring the kinetically controlled product.

  • Steric Hindrance: While the amino group electronically favors the 5-position, strategically using bulky reagents or protecting groups might influence the approach of the electrophile, potentially favoring the more sterically accessible 3-position in some contexts.

  • Solvent and Additives: The solvent can influence the reactivity of the brominating agent. The use of acids like acetic acid or trifluoroacetic acid can modify the reaction conditions and impact selectivity.[5][6]

Q4: How can the reaction be monitored for completion and to assess the product ratio?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the consumption of the starting material (2-Amino-4-picoline). To assess the ratio of isomers in the crude product, more advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[7]

Q5: What are the recommended purification methods for separating the 3-bromo isomer from by-products?

Separating the this compound from its 5-bromo isomer and the di-bromo by-product can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method.[4][8] Careful selection of the eluent system (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) is critical to achieve good separation. In some cases, preparative HPLC may be necessary for obtaining high-purity material.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Reaction conditions favor the formation of the 5-bromo isomer. - Over-bromination leading to di-bromo by-products. - Incomplete reaction. - Product loss during workup and purification.- Strictly control the temperature; maintain at or below 0 °C during reagent addition. - Use a stoichiometric amount (1.0 equivalent) of the brominating agent. - Monitor the reaction by TLC to ensure the starting material is consumed. - Optimize extraction and purification steps to minimize loss.
High Percentage of 2-Amino-5-bromo-4-methylpyridine Isomer - The amino group strongly directs the bromination to the para position (C5).[1] - Reaction temperature is too high, favoring the thermodynamically stable product.- Perform the reaction at very low temperatures (-10 °C to 0 °C) to favor kinetic control, which may increase the ortho/para ratio. - Try a stepwise addition of the brominating agent to maintain a low concentration at all times. - Experiment with different solvent systems (e.g., acetic acid, trifluoroacetic acid) which may alter the directing effect of the protonated amino group.[5][6]
Significant Formation of 2-Amino-3,5-dibromo-4-methylpyridine - Excess brominating agent was used. - Reaction temperature was too high, promoting a second bromination.[4] - Prolonged reaction time after the mono-bromination was complete.- Use exactly 1.0 equivalent of the brominating agent (e.g., NBS). - Maintain strict low-temperature control throughout the reaction.[4] - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of Dark, Tarry By-products - Overheating of the reaction mixture. - Decomposition of starting material or product under harsh acidic or reaction conditions.- Ensure efficient stirring and cooling to maintain a consistent low temperature. - Ensure the purity of the starting 2-Amino-4-picoline. - Quench the reaction carefully and avoid overly harsh pH changes during workup.

Data on Reaction Conditions for Bromination of 2-Amino-4-picoline Derivatives

Note: Direct, optimized quantitative data for the synthesis of this compound is scarce in the literature. The following table summarizes conditions for the more commonly reported synthesis of the 5-bromo isomer and related reactions to provide a baseline for optimization.

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Reported Yield (Product)Reference(s)
2-Amino-4-methylpyridineN-Bromosuccinimide (NBS)DMF0 to 208-10~80% (5-bromo isomer)[9]
2-Amino-4-methylpyridineBromine / HBr, then NaNO₂Aqueous HBr-20 to RT6High Yield (2-bromo-4-methylpyridine via Sandmeyer)[10]
2-AminopyridineBromineAcetic Acid<20 to 50162-67% (5-bromo isomer)[6]
3-Amino-4-methylpyridineNBS / Trifluoroacetic AcidNot specifiedNot specifiedNot specifiedNot specified (2-bromo isomer)[5]

Experimental Protocols

Suggested Protocol for Optimization of this compound Synthesis

Disclaimer: This protocol is a suggested starting point for optimization, based on methods for analogous reactions. The regioselectivity is highly sensitive to conditions and may primarily yield the 5-bromo isomer. Careful analysis of the product mixture is required.

Materials:

  • 2-Amino-4-picoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Hydroxide Solution (e.g., 2M)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

Procedure:

  • Reaction Setup: In the three-neck flask, dissolve 2-Amino-4-picoline (1.0 eq) in glacial acetic acid. Cool the solution to -5 °C using an ice-salt bath with vigorous stirring.

  • Bromination: Dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C. Monitor the reaction's progress by TLC every 30 minutes until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a sodium hydroxide solution. Maintain the temperature below 20 °C during neutralization. Adjust the pH to approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Analysis and Purification: Analyze the crude product by GC-MS or HPLC to determine the isomer ratio. Purify by column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate), to separate the this compound from by-products.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 2-Amino-4-picoline in Acetic Acid B Cool to -5 °C A->B D Add NBS solution dropwise (maintain T < 0 °C) B->D C Prepare NBS solution in Acetic Acid C->D E Stir at 0-5 °C and monitor by TLC D->E F Quench with ice E->F Reaction Complete G Neutralize with NaOH (pH 8-9) F->G H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I J Analyze (GC-MS/HPLC) & Purify (Column Chromatography) I->J K K J->K Isolated Product

Caption: Workflow for the synthesis of this compound.

G Troubleshooting Logic for Bromination of 2-Amino-4-picoline Start Analyze Crude Product (TLC, GC-MS, HPLC) Issue What is the main issue? Start->Issue LowYield Low Overall Yield Issue->LowYield Low Yield High5Bromo High % of 5-Bromo Isomer Issue->High5Bromo Wrong Isomer HighDiBromo High % of Di-Bromo Byproduct Issue->HighDiBromo Over-reaction Sol_LowYield Check for incomplete reaction. Verify stoichiometry. Optimize workup. LowYield->Sol_LowYield Sol_High5Bromo Decrease reaction temperature. Slow down reagent addition. Screen different solvents/acids. High5Bromo->Sol_High5Bromo Sol_HighDiBromo Use exactly 1.0 eq. of NBS. Ensure strict low temp control. Reduce reaction time. HighDiBromo->Sol_HighDiBromo

Caption: Troubleshooting logic for key issues in the synthesis.

References

purification challenges of 2-Amino-3-bromo-4-picoline and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-bromo-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can include unreacted starting materials, positional isomers (such as 2-Amino-5-bromo-4-picoline), and di-brominated byproducts (like 2-Amino-3,5-dibromo-4-methylpyridine).[1] The specific impurity profile will depend heavily on the synthetic route employed. For instance, high reaction temperatures during bromination can increase the formation of di-brominated species.[1]

Q2: Which purification techniques are most effective for this compound?

The most common and effective methods are column chromatography, recrystallization, and acid-base liquid-liquid extraction.[2][3] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q3: How can I assess the purity of my this compound samples?

Purity is typically assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a useful indicator of purity; a broad or depressed melting range often suggests the presence of impurities.[4]

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light. For extended storage, refrigeration at 2-8°C in a tightly sealed container is advisable.[5]

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during the chromatographic purification of this compound on silica gel.

ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks or tails on TLC/column. The basic amino group is interacting strongly with the acidic silica gel.Add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to improve peak shape.[2][5]
Poor separation of product from impurities (co-elution). - Inappropriate eluent system.- Column is overloaded.- Flow rate is too high.- Optimize the eluent system using TLC before running the column.- Use a larger column or reduce the amount of crude material loaded.- Decrease the flow rate to allow for better equilibration and separation.[2]
Product does not move from the origin. The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Column ran dry.- Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica bed.[2]
Recrystallization

This guide provides solutions for common problems during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling point solvent or a mixed solvent system.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Attempt to purify further by chromatography before recrystallization.[5]
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[2]
Low recovery of purified product. - The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.- Use a minimal amount of cold solvent to wash the collected crystals.- Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely during hot filtration.

Purification Data Summary

The following table summarizes typical results from purification methods applied to aminopicoline derivatives, providing an expectation for yield and purity.

Purification MethodStarting MaterialFinal PurityYieldReference Compound
RecrystallizationCrude Solid>95%95%3-Amino-4-picoline[6][7]
Acid-Base Extraction/PrecipitationCrude Solid>98%91.2% (crude)2-Amino-4-picoline[3]
Column ChromatographyCrude Oil/Solid>98%VariesGeneral for aminopyridines[2]
Crystallization from HexanesCrude SolidNot specified65%A tetrasubstituted pyridine derivative[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a common starting point. Add 0.5% triethylamine to the chosen solvent system to prevent tailing. The ideal system will give the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If separation is difficult, a gradient elution (gradually increasing the polarity) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[2][5]

Protocol 2: Purification by Acid-Base Extraction & Precipitation

Objective: To purify crude this compound by exploiting the basicity of the amino group. This method is effective for removing non-basic organic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound product in a dilute aqueous acid solution (e.g., 1M HCl). The pH should be around 2-3 to ensure the amine is protonated and forms a water-soluble salt.[3]

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Wash the solution with an organic solvent like ethyl acetate or dichloromethane to extract any non-basic, water-insoluble impurities. Discard the organic layer. Repeat this wash 1-2 times.[3]

  • Basification & Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly add a base (e.g., 2M NaOH or concentrated ammonia) with stirring until the pH of the solution reaches 8-9.[3] The neutral this compound will precipitate out of the solution.

  • Crystal Collection: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold distilled water to remove any residual salts.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.[3]

Visualized Workflows and Logic

G cluster_workflow General Purification Workflow cluster_methods Purification Methods crude Crude Product assess Assess Purity (TLC, HPLC, NMR) crude->assess decision Purity Sufficient? assess->decision chrom Column Chromatography decision->chrom No recryst Recrystallization or Acid-Base Precipitation decision->recryst No final Pure Product decision->final Yes chrom->assess recryst->assess

Caption: General experimental workflow for purification.

G cluster_troubleshooting Troubleshooting Logic for Crystallization start Crude Product Dissolved in Hot Solvent cool Cool Solution Slowly start->cool decision Crystals Form? cool->decision success Collect Crystals by Filtration decision->success Yes oiling Product 'Oils Out' decision->oiling No, Oily no_xtal No Crystals Form decision->no_xtal No, Clear sol_oiling Re-heat & Add More 'Good' Solvent or Use Different Solvent System oiling->sol_oiling sol_no_xtal Concentrate Solution or Scratch Flask / Add Seed Crystal no_xtal->sol_no_xtal

Caption: Troubleshooting logic for crystallization.

References

Technical Support Center: Purification of Crude 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-3-bromo-4-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route, which often involves the bromination of 2-Amino-4-picoline. These impurities may include:

  • Unreacted starting materials: Primarily 2-Amino-4-picoline.[1][2]

  • Positional isomers: Such as 2-Amino-5-bromo-4-picoline, formed during the bromination step.[2]

  • Di-brominated species: For example, 2-Amino-3,5-dibromo-4-picoline, resulting from over-bromination.[3]

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are:

  • Acid-Base Extraction: This technique leverages the basic nature of the amino group to separate the desired compound from non-basic impurities.[1][4]

  • Recrystallization: Effective for solid products, this method separates compounds based on differences in solubility.[1][5]

  • Column Chromatography: A highly effective method for separating compounds with different polarities, including isomers.[1][3][6]

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. A general approach is to start with an acid-base extraction to remove non-basic impurities, followed by either recrystallization or column chromatography for higher purity. Thin-Layer Chromatography (TLC) is an essential tool to assess the impurity profile of your crude material and to guide the selection and optimization of the purification method.[3]

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow Purification Workflow for this compound crude Crude this compound tlc_analysis TLC Analysis to Assess Impurity Profile crude->tlc_analysis acid_base Acid-Base Extraction tlc_analysis->acid_base If non-basic impurities are present recrystallization Recrystallization tlc_analysis->recrystallization If crude is solid and impurities have different solubility column_chromatography Column Chromatography tlc_analysis->column_chromatography For isomeric impurities or high purity needed acid_base->recrystallization acid_base->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography If further purification is needed pure_product Pure this compound purity_check->pure_product If purity is >98%

Caption: A general workflow for the purification of crude this compound.

Troubleshooting Guides

Acid-Base Extraction
Problem Potential Cause Solution
Low recovery of product The pH of the aqueous layer was not sufficiently acidic to protonate the amine, or not sufficiently basic to deprotonate the ammonium salt.Ensure the pH of the aqueous layer is around 1-2 during the acid wash and above 9-10 during basification to precipitate the product.[4][7] Use a pH meter or pH paper for accurate measurement.
Emulsion formation Vigorous shaking of the separatory funnel. High concentration of the crude material.Gently invert the separatory funnel multiple times instead of vigorous shaking. Dilute the reaction mixture with more organic solvent. Add a small amount of brine to the separatory funnel to help break the emulsion.
Product precipitates in the separatory funnel The product is not very soluble in the chosen organic solvent.Use a larger volume of the organic solvent or switch to a solvent in which the product has higher solubility.
Recrystallization
Problem Potential Cause Solution
Product does not dissolve in the hot solvent The chosen solvent is not suitable.Select a different solvent or a solvent mixture. Good options for aminopyridines include ethanol/water or ethyl acetate/petroleum ether.[8] Perform small-scale solubility tests to find an optimal solvent system.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the product is more soluble to the hot solution, then cool slowly.
No crystals form upon cooling The solution is too dilute. Nucleation is inhibited.Evaporate some of the solvent to increase the concentration and cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product if available.
Low recovery of crystals The product has significant solubility in the cold solvent. The cooling process was too rapid.Cool the solution in an ice bath for a longer period to maximize precipitation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Column Chromatography
Problem Potential Cause Solution
Poor separation of spots (streaking or overlapping) The polarity of the eluent is not optimal. The column is overloaded.Optimize the mobile phase using TLC before running the column. A common eluent is a mixture of petroleum ether (or hexanes) and ethyl acetate.[3] For basic compounds like aminopyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing.[9] Use a larger column or load less crude material.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the petroleum ether/ethyl acetate mixture.
Cracks appear in the silica gel bed The column was not packed properly. The solvent level dropped below the top of the silica.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Experimental Protocols

Acid-Base Extraction Protocol

Objective: To separate this compound from non-basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently.

  • Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M NaOH to the aqueous solution with stirring until the pH is greater than 9. The this compound should precipitate as a solid.

  • If the product does not precipitate, extract the basic aqueous solution with fresh ethyl acetate (3 times).

  • If the product precipitated, filter the solid and wash with cold water. If extracted, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol (Mixed Solvent System)

Objective: To further purify solid this compound.

Materials:

  • Crude or partially purified this compound

  • A "good" solvent (e.g., ethanol, ethyl acetate)

  • A "poor" solvent (e.g., water, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

Objective: To achieve high purity of this compound, especially for separating isomers.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with different ratios of petroleum ether and ethyl acetate. The ideal Rf value for the product is around 0.2-0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles. Do not let the silica run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification Method Typical Recovery Yield Expected Purity Notes
Acid-Base Extraction 80-95%Moderate to HighHighly effective for removing non-basic impurities.
Recrystallization 60-85%High (>98%)Yield is dependent on the solubility difference between the product and impurities.
Column Chromatography 50-90%Very High (>99%)Yield can vary depending on the difficulty of the separation.

References

impact of steric hindrance in 2-Amino-3-bromo-4-picoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-bromo-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the use of this sterically hindered building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: The primary challenge arises from significant steric hindrance around the C-3 bromine atom. It is positioned between a nucleophilic amino group at C-2 and a methyl group at C-4.[1] This crowded environment can impede the approach of the bulky palladium catalyst complex, slowing the crucial oxidative addition step in many catalytic cycles.[1] Additionally, the lone pairs on the pyridine and amino nitrogens can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[2]

Q2: What is the direct impact of this steric hindrance on reaction outcomes?

A2: Steric hindrance directly impacts reaction kinetics, often leading to slower reaction rates that require more forcing conditions (e.g., higher temperatures, longer reaction times). This can result in lower yields and the formation of side products due to decomposition or competing reaction pathways. The crowded nature of the reaction site may necessitate the use of specialized, bulky ligands to facilitate the catalytic process.[1]

Q3: Is it necessary to protect the 2-amino group before attempting a cross-coupling reaction?

A3: While not always mandatory, protecting the amino group (e.g., as an amide) is a highly recommended strategy, particularly for Suzuki-Miyaura reactions.[1][3] Protection prevents the amino group from inhibiting the catalyst and can lead to significantly improved and more consistent yields.[3] For other couplings like Sonogashira, reactions can sometimes proceed without protection, though optimization is key.[1]

Q4: What are the most common side reactions observed when using this compound?

A4: Common side reactions include:

  • Debromination (or Protodebromination): The bromine atom is replaced by a hydrogen. This can be minimized by using anhydrous solvents, ensuring a rigorously inert atmosphere, and sometimes by lowering the reaction temperature.[4][5]

  • Homocoupling: Primarily of the boronic acid partner in Suzuki reactions, often caused by the presence of oxygen.[6] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[5]

  • Protodeboronation: The boronic acid coupling partner loses its boronic acid group, especially in the presence of aqueous bases. Using more stable boronic esters (e.g., pinacol esters) can circumvent this issue.[2][5]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is failing or providing very low yields. What are the likely causes and solutions?

A: Low yields with this substrate are a frequent challenge. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Ineffective Catalyst System. The choice of palladium precursor and ligand is critical. The steric hindrance of the substrate requires a specialized ligand.

    • Recommended Solution: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are designed to promote oxidative addition and reductive elimination for hindered substrates.[4] Screen various palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ with a panel of these ligands.

  • Potential Cause 2: Catalyst Inhibition/Deactivation. The pyridine and amino nitrogens can poison the palladium catalyst.[2][6]

    • Recommended Solution: As mentioned, bulky ligands can sterically shield the palladium center.[5] Alternatively, consider protecting the 2-amino group as an acetamide to reduce its coordinating ability.[3]

  • Potential Cause 3: Suboptimal Base. The base is crucial for activating the boronic acid to facilitate transmetalation.[4][7] An inappropriate or weak base can stall the reaction.

    • Recommended Solution: Stronger bases are often required for challenging couplings. Screen bases such as K₃PO₄ or Cs₂CO₃, which are frequently effective.[4] If side reactions like debromination occur, a milder base like K₂CO₃ could be tested, possibly with longer reaction times.

  • Potential Cause 4: Inadequate Reaction Conditions. High activation energy due to steric hindrance may require more forcing conditions, but high temperatures can also cause degradation.

    • Recommended Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are anhydrous and thoroughly degassed.[4] If the reaction is sluggish at standard temperatures (80-100 °C), consider a modest increase in temperature, but monitor for byproduct formation.

start Low Yield in Suzuki Coupling cause1 Ineffective Catalyst/Ligand start->cause1 cause2 Catalyst Poisoning start->cause2 cause3 Suboptimal Base start->cause3 cause4 Poor Reaction Conditions start->cause4 sol1 Use Bulky, Electron-Rich Ligands (XPhos, SPhos) cause1->sol1 sol2 Protect Amino Group (e.g., as Acetamide) cause2->sol2 sol3 Screen Stronger Bases (K₃PO₄, Cs₂CO₃) cause3->sol3 sol4 Ensure Anhydrous & Degassed Conditions cause4->sol4

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Issue 2: Low or No Yield in Sonogashira or Buchwald-Hartwig Reactions

Q: I am struggling to get other cross-coupling reactions, like Sonogashira or Buchwald-Hartwig, to work. What should I consider?

A: The same principle of steric hindrance applies, but the key parameters for optimization differ slightly for each reaction.

  • For Sonogashira Coupling:

    • Catalyst System: This reaction typically uses a dual catalyst system of palladium and copper(I) iodide (CuI).[1] Ensure the CuI is fresh and of high quality, as its activity is crucial.

    • Base/Solvent: A common and effective combination is triethylamine (Et₃N) as the base in a solvent like DMF. The amine often serves as both base and co-solvent.[8]

    • Atmosphere: The reaction is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous degassing and maintaining an inert atmosphere are critical.

  • For Buchwald-Hartwig Amination:

    • Ligand Choice: This reaction is exceptionally dependent on the ligand. For sterically hindered aryl bromides, highly specialized biarylphosphine ligands (e.g., Josiphos, XPhos) are often required to achieve good results.[9]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8]

    • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are generally used.[5]

Data Presentation: Typical Reaction Conditions

The following tables summarize starting-point conditions for key cross-coupling reactions. Note that optimization is essential for this challenging substrate.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionNotes
Pd Source Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%)Pre-catalysts are common.
Ligand XPhos, SPhos, RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands are critical to overcome steric hindrance.[4]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Strong bases are often necessary.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1)Degassed solvents are mandatory.[10]
Temperature 90 - 110 °CHigher temperatures may be needed but can increase side reactions.
Time 12 - 24 hoursReactions are often slow due to steric effects.

Table 2: Sonogashira Coupling Conditions

ParameterRecommended ConditionNotes
Pd Source Pd(PPh₃)₂Cl₂ (2-5 mol%), Pd(CF₃COO)₂ (2.5 mol%)Various Pd(II) sources can be effective.[1]
Cu Source CuI (5-10 mol%)Co-catalyst is essential; use high-purity reagent.[1]
Ligand PPh₃ (5-10 mol%)Often used with the palladium source.
Base Et₃N, DIPEA (2-4 equivalents)Acts as base and often a co-solvent.
Solvent DMF, THF, DioxaneAnhydrous and degassed.
Temperature 80 - 100 °CReaction is typically heated.[1]
Time 3 - 12 hoursMonitor by TLC or LC-MS for completion.

Table 3: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionNotes
Pd Source Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃ (1-3 mol%)Often used with specialized ligands.[8]
Ligand XPhos, Josiphos-type ligands (1.1-1.5 eq. to Pd)Ligand choice is the most critical parameter for success.
Base NaOtBu, LHMDS (1.4 - 2.0 equivalents)A strong, non-nucleophilic base is required.[8]
Solvent Toluene, DioxaneMust be anhydrous and non-protic.[5]
Temperature 80 - 110 °CElevated temperatures are standard.[8]
Time 12 - 24 hoursReaction progress should be carefully monitored.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., XPhos).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂), the phosphine ligand (e.g., PPh₃), and CuI.[1]

  • Solvent and Base: Add anhydrous DMF and the base (e.g., Et₃N) via syringe. Stir the mixture for 15-30 minutes at room temperature.[1]

  • Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).[1]

  • Reaction: Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.[1]

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

cluster_molecule Steric Hindrance in this compound cluster_catalyst Impact on Catalytic Cycle mol The C-3 Bromo group is sterically shielded by the adjacent C-2 Amino and C-4 Methyl groups, hindering catalyst approach. OA Oxidative Addition T Transmetalation OA->T Slowed by steric hindrance RE Reductive Elimination T->RE RE->OA Regenerates Catalyst

Caption: Steric hindrance slows the key oxidative addition step.

References

Technical Support Center: Synthesis of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-bromo-4-picoline. The strategic use of protecting groups is critical for achieving the desired regioselectivity and yield in this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the synthesis of this compound?

A1: The amino group (-NH2) in 2-Amino-4-picoline is a strong activating group, which directs electrophilic substitution to the positions ortho and para to itself (positions 3 and 5). Direct bromination of 2-Amino-4-picoline would likely result in a mixture of products, including 2-Amino-3,5-dibromo-4-picoline and 2-Amino-5-bromo-4-picoline, with poor selectivity for the desired 3-bromo isomer.[1][2] A protecting group temporarily masks the amino group, reducing its activating effect and allowing for more controlled, regioselective bromination at the 3-position.[3][4][5][6]

Q2: What are common protecting groups for the amino group in this synthesis?

A2: Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[7][8] For the synthesis of brominated aminopyridines, an acetyl group is often a suitable choice due to its ease of introduction and subsequent removal under conditions that do not affect the brominated pyridine ring.[8] Another strategy involves the use of a nitramino group, which acts as both a protecting group and a directing group.[3][4][9]

Q3: How does the choice of protecting group affect the bromination step?

A3: The protecting group modulates the electronic properties and steric environment of the pyridine ring.[9] For instance, an electron-withdrawing protecting group like acetyl or nitramino deactivates the ring, making the bromination reaction less facile but more selective.[9] The steric bulk of the protecting group can also influence the regioselectivity by hindering access to certain positions on the pyridine ring.

Q4: What are the typical deprotection conditions for common amino protecting groups?

A4: The deprotection conditions must be chosen carefully to avoid side reactions or degradation of the desired product.

  • Acetyl (Ac): Typically removed by acid or base hydrolysis (e.g., refluxing with aqueous HCl or NaOH).

  • tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10]

  • Benzyloxycarbonyl (Cbz): Commonly removed by catalytic hydrogenation (e.g., H2, Pd/C).

  • Nitramino: Can be rearranged to the corresponding amino-nitro-pyridine, which may require subsequent reduction of the nitro group if the parent amine is desired.[3][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of protected 2-Amino-4-picoline Incomplete reaction during the protection step.- Ensure the starting material is pure and dry.- Use a slight excess of the protecting group reagent.- Optimize reaction time and temperature.
Decomposition of the starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use milder reaction conditions if possible.
Formation of multiple brominated isomers Insufficient deactivation of the amino group.- Choose a more electron-withdrawing protecting group.- Ensure the protection reaction has gone to completion before bromination.
Inappropriate brominating agent or reaction conditions.- Use a less reactive brominating agent (e.g., N-Bromosuccinimide (NBS) instead of Br2).[2]- Optimize the reaction temperature and solvent.
No reaction during the bromination step Over-deactivation of the pyridine ring by the protecting group.- Use a stronger brominating agent or more forcing reaction conditions (e.g., higher temperature).- Consider using a different protecting group that is less deactivating.
Low yield during the deprotection step Incomplete removal of the protecting group.- Increase the reaction time or temperature for deprotection.- Use a stronger acid or base for hydrolysis, or a more active catalyst for hydrogenation.
Degradation of the product under deprotection conditions.- Use milder deprotection conditions.- For acid-sensitive products, consider a protecting group that can be removed under neutral or basic conditions.[10]
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.- Optimize the stoichiometry of the reactants to minimize side reactions.- Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation.

Experimental Protocols

Protection of 2-Amino-4-picoline with Acetyl Group
  • Dissolve 2-Amino-4-picoline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-methylpyridin-2-yl)acetamide.

Bromination of N-(4-methylpyridin-2-yl)acetamide
  • Dissolve the protected picoline in a suitable solvent like acetic acid or a chlorinated solvent.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(3-bromo-4-methylpyridin-2-yl)acetamide.

Deprotection of N-(3-bromo-4-methylpyridin-2-yl)acetamide
  • Suspend the acetyl-protected compound in an aqueous solution of a strong acid, such as 6M HCl.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH) to a pH of 8-9.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Protecting Group Typical Bromination Yield Typical Deprotection Yield Advantages Disadvantages
Acetyl (Ac) 60-75%80-90%Inexpensive, easy to introduce.Deprotection requires harsh acidic or basic conditions.
Boc 70-85%85-95%Mild deprotection with acid.More expensive than acetyl.
Nitramino High regioselectivityN/A (Rearrangement)Acts as a directing group, high regioselectivity.[3][4]Deprotection involves rearrangement, not direct cleavage.[9]

Visualizations

SynthesisWorkflow Start 2-Amino-4-picoline Protected N-Protected-2-amino-4-picoline Start->Protected Protection (e.g., Ac2O, base) Brominated N-Protected-2-amino-3-bromo-4-picoline Protected->Brominated Bromination (e.g., NBS) Final This compound Brominated->Final Deprotection (e.g., H+)

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Impure Product CheckProtection Check Protection Step (TLC, NMR) Start->CheckProtection CheckBromination Check Bromination Step (TLC, LC-MS) Start->CheckBromination CheckDeprotection Check Deprotection Step (TLC, LC-MS) Start->CheckDeprotection Purification Optimize Purification (Chromatography, Recrystallization) Start->Purification IncompleteProtection Incomplete Protection? CheckProtection->IncompleteProtection MultipleIsomers Multiple Isomers? CheckBromination->MultipleIsomers IncompleteDeprotection Incomplete Deprotection? CheckDeprotection->IncompleteDeprotection IncompleteProtection->CheckBromination No OptimizeProtection Optimize Protection (Reagents, Time, Temp) IncompleteProtection->OptimizeProtection Yes MultipleIsomers->CheckDeprotection No OptimizeBromination Optimize Bromination (Reagent, Temp, Solvent) MultipleIsomers->OptimizeBromination Yes IncompleteDeprotection->Purification No OptimizeDeprotection Optimize Deprotection (Conditions, Time) IncompleteDeprotection->OptimizeDeprotection Yes

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key analytical techniques for the characterization of 2-Amino-3-bromo-4-picoline, a crucial intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for various methods, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate techniques for their specific needs.

The structural and purity analysis of this compound is critical for ensuring the quality and consistency of downstream products. A multi-faceted analytical approach is typically employed to confirm the identity, purity, and stability of this compound. The primary methods used for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between the desired level of detail, sensitivity, and the practical considerations of sample throughput and cost. The table below summarizes the typical performance characteristics of common analytical techniques used for the characterization of this compound.

Analytical Method Parameter Measured Typical Performance Strengths Limitations
¹H NMR Spectroscopy Chemical shift (ppm), coupling constants (Hz)>95% confidence for structure elucidationProvides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires deuterated solvents.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)High sensitivity (ng-pg range), mass accuracy < 5 ppmConfirms molecular weight and elemental composition.Isomeric differentiation can be challenging, fragmentation may be complex.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Typically used for qualitative identificationConfirms presence of key functional groups (e.g., N-H, C-Br).Provides limited structural detail, not ideal for purity assessment.
HPLC (UV detection) Retention time (min), Peak AreaPurity >98%, LOD/LOQ in µg/mL rangeExcellent for purity determination and quantification of impurities.Requires reference standards for absolute quantification.

Experimental Protocols & Workflows

A systematic workflow is essential for the comprehensive characterization of a chemical intermediate like this compound. The process typically begins with preliminary identification and concludes with quantitative purity assessment.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Quantification A Sample Preparation (Dissolution in appropriate solvent) B Mass Spectrometry (MS) (Confirm Molecular Weight) A->B Identity Tests C Infrared (IR) Spectroscopy (Identify Functional Groups) A->C Identity Tests D NMR Spectroscopy (Elucidate Chemical Structure) A->D Identity Tests E HPLC Method Development (Column, Mobile Phase Selection) D->E Proceed if structure is confirmed F Method Validation (Linearity, Accuracy, Precision) E->F Validate method G Quantitative Analysis (Purity Assay, Impurity Profiling) F->G Analyze samples

Comparative Guide to Purity Assessment of 2-Amino-3-bromo-4-picoline: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Amino-3-bromo-4-picoline is paramount for the integrity of downstream processes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a powerful and widely adopted technique for the purity analysis of a broad range of pharmaceutical compounds, including substituted pyridines. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for separating the main component from structurally related impurities.

Experimental Protocol: Reversed-Phase HPLC (Method A)

This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Report Calculation->Report

Caption: Workflow for HPLC purity determination of this compound.

Comparison of HPLC Methods

For challenging separations, alternative HPLC methods can provide improved resolution and peak shape. Mixed-mode chromatography, for instance, can be advantageous for polar compounds like aminopyridines.[1][2]

ParameterMethod A: Reversed-Phase C18Method B: Mixed-Mode
Stationary Phase C18 (hydrophobic interactions)Mixed-mode (e.g., C18 with embedded polar groups or ion-exchange functionalities)
Primary Separation Mechanism Reversed-phaseReversed-phase and ion-exchange/HILIC
Typical Mobile Phase Acetonitrile/Water with acidAcetonitrile/Water with buffer (e.g., ammonium formate)
Advantages Widely applicable, robust, good for non-polar to moderately polar compounds.Enhanced retention and selectivity for polar and ionizable compounds, often providing better peak shape without ion-pairing reagents.[2]
Disadvantages May show poor retention for very polar impurities.Method development can be more complex, requires careful mobile phase pH control.

Alternative Analytical Techniques for Purity Assessment

While HPLC is the gold standard, other techniques offer complementary information for a comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

Experimental Protocol: GC-MS

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H NMR

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]

  • Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • Analysis: The purity can be determined by comparing the integral of the analyte signals to those of a certified internal standard of known concentration.

Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitation, applicable to a wide range of compounds, non-destructive.[5]May require method development for optimal separation, some compounds may lack a UV chromophore.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.High separation efficiency for volatile compounds, provides structural information from mass spectra.[3]Not suitable for non-volatile or thermally labile compounds, derivatization may be required.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for absolute quantitation without a reference standard of the analyte (qNMR), non-destructive.[4]Lower sensitivity compared to HPLC and GC-MS, more expensive instrumentation, complex mixtures can be difficult to analyze.

Potential Impurities in this compound

The impurity profile of this compound is highly dependent on the synthetic route. Potential impurities may include:

  • Starting Materials: Unreacted 2-Amino-4-picoline.

  • Isomeric Byproducts: Positional isomers such as 2-Amino-5-bromo-4-picoline or 2-Amino-3-bromo-6-picoline.[6]

  • Over-brominated Species: Dibrominated or polybrominated picolines.

  • Byproducts from Side Reactions: Depending on the specific synthetic method, other related substances may be formed. For instance, Sandmeyer-type reactions can lead to phenolic byproducts.[3]

A thorough understanding of the synthetic pathway is crucial for developing a robust analytical method capable of separating all potential impurities.

References

NMR Spectroscopic Analysis for the Structural Confirmation of 2-Amino-3-bromo-4-picoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of 2-Amino-3-bromo-4-picoline using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct published spectra for this compound, this guide presents a comparative analysis with structurally related compounds. The provided experimental data for these alternatives will serve as a valuable reference for the interpretation of the NMR spectra of the target molecule.

Comparative NMR Data Analysis

The structural confirmation of this compound can be achieved by comparing its ¹H and ¹³C NMR spectra with those of analogous compounds. The following table summarizes the reported ¹H NMR chemical shifts for several related picoline derivatives.

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)-CH₃ (ppm)-NH₂ (ppm)SolventReference
2-Amino-5-bromo-4-methylpyridine 6.406 (s)-8.078 (s)2.277 (s)4.481 (s)CDCl₃[1]
2-Amino-4-methylpyridine 6.20 (d)6.37 (d)7.81 (d)2.16 (s)4.68 (s)CDCl₃[2]
3-Bromo-4-methylpyridine -~7.1 (d)~8.4 (s)~2.4 (s)-CDCl₃[3]
4-Methylpyridine (4-picoline) ~7.10 (d)~7.10 (d)~8.46 (d)2.349 (s)-CDCl₃[4]

Based on the trends observed in the data above, the expected ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

  • -CH₃ group: A singlet around 2.2-2.4 ppm.

  • -NH₂ group: A broad singlet between 4.5 and 5.5 ppm.[5]

  • Aromatic protons (H-5 and H-6): Two doublets in the aromatic region (likely between 6.5 and 8.0 ppm). The presence of the electron-donating amino group and the electron-withdrawing bromine atom will influence the precise chemical shifts.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6]

  • Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.[6]

  • Filter the solution if any particulate matter is present to avoid interfering with the shimming process.[6]

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.[6]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining high-resolution spectra.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 or 500 MHz spectrometer would include a 30-degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.[7]

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase the spectra to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.

  • Compare the obtained spectra with the expected patterns and the data from the related compounds listed in the table above to confirm the structure.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft_phase Fourier Transform and Phasing acquire_H1->ft_phase acquire_C13->ft_phase calibrate Calibrate Chemical Shifts ft_phase->calibrate integrate_analyze Integrate and Analyze (Shifts, Multiplicity) calibrate->integrate_analyze compare Compare with Reference Data integrate_analyze->compare confirm_structure Structure Confirmed compare->confirm_structure

References

Reactivity Face-Off: A Comparative Guide to 2-Amino-3-bromo-4-picoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted aminobromopyridines are indispensable building blocks for the synthesis of pharmaceuticals and agrochemicals. The strategic placement of amino and bromo substituents on the 4-picoline (4-methylpyridine) core offers a versatile scaffold for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of 2-Amino-3-bromo-4-picoline with two of its key isomers: 2-Amino-5-bromo-4-picoline and 3-Amino-2-bromo-4-picoline.

The reactivity of these isomers, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, is profoundly influenced by the interplay of electronic and steric effects imparted by the substituents. An understanding of these nuances is critical for researchers, scientists, and drug development professionals in designing synthetic routes, optimizing reaction conditions, and predicting potential outcomes.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The primary determinant of reactivity for these isomers in cross-coupling reactions is the susceptibility of the carbon-bromine (C-Br) bond to oxidative addition by a palladium(0) catalyst. This step is sensitive to both the electron density at the carbon atom and the steric hindrance around the C-Br bond.

Electronic Effects:

  • Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases electron density on the pyridine ring, especially at the ortho and para positions. This increased electron density can make the C-Br bond more polarized and thus more susceptible to oxidative addition.

  • Methyl Group (-CH₃): A weak electron-donating group through induction (+I effect).

  • Pyridine Nitrogen: An electron-withdrawing group, which generally makes the pyridine ring electron-deficient and more susceptible to nucleophilic attack.

Isomer-Specific Analysis:

  • 2-Amino-5-bromo-4-picoline: The bromine atom at the 5-position is para to the strongly electron-donating amino group at the 2-position. This para relationship results in a significant increase in electron density at the C-5 position, making the C-Br bond highly activated towards oxidative addition.[1] This isomer is therefore predicted to be the most reactive in palladium-catalyzed cross-coupling reactions.[1]

  • This compound: The bromine atom is ortho to the amino group. While it also benefits from the electron-donating effect of the amino group, the proximity of the two groups can lead to steric hindrance.[1] This steric crowding around the C-Br bond can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition compared to the 5-bromo isomer.[1]

  • 3-Amino-2-bromo-4-picoline: In this isomer, the bromine is at the 2-position, which is activated by the ring nitrogen for nucleophilic attack.[2] The amino group at the 3-position has a less direct electronic activating effect on the C-2 position compared to the ortho/para activation seen in the other isomers for palladium coupling. The bromine at C-2 is adjacent to the pyridine nitrogen, which can influence its reactivity in complex ways, including potential coordination with the catalyst.

For nucleophilic aromatic substitution (SNAr), the reactivity is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. Positions 2 and 4 of the pyridine ring are inherently more activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[2][3] Therefore, 3-Amino-2-bromo-4-picoline, with the bromine at an activated position, is expected to be reactive towards SNAr.

Quantitative Data on Reactivity

While a direct, side-by-side quantitative comparison of these specific isomers under identical conditions is scarce in the literature, the following table summarizes representative data from various sources to illustrate their utility in common synthetic transformations.

IsomerReaction TypeCoupling Partner/NucleophileCatalyst/ConditionsYield (%)Reference
2-Amino-5-bromo-4-picoline Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O85[4]
Suzuki-Miyaura Coupling4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O88[4]
Bromination (Synthesis)N-Bromosuccinimide (NBS)DMF, 20°C80[5][6]
This compound Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 100°CNot specified, but viable[1]
3-Amino-2-bromo-4-picoline Nucleophilic Aromatic SubstitutionAmmoniaCopper sulfate, 180°C90 (for 3-bromo-4-picoline)[7]

Note: The yields reported are for illustrative purposes and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of aminobromopicoline isomers with arylboronic acids, adapted from procedures for analogous substrates.[8]

Materials and Reagents:

  • Aminobromopicoline isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aminobromopicoline isomer (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizing Reactivity Factors and Experimental Workflow

G Reactivity Comparison of Aminobromopicoline Isomers cluster_1 2-Amino-5-bromo-4-picoline cluster_2 This compound cluster_3 3-Amino-2-bromo-4-picoline a1 Br at C5 (para to NH2) a2 Strong +M effect from NH2 activates C5 a1->a2 a4 HIGH REACTIVITY in Cross-Coupling a2->a4 a3 Low steric hindrance a3->a4 b1 Br at C3 (ortho to NH2) b2 +M effect from NH2 activates C3 b1->b2 b4 MODERATE REACTIVITY in Cross-Coupling b2->b4 b3 High steric hindrance (NH2 and CH3 flanking Br) b3->b4 c1 Br at C2 (ortho to N) c2 C2 activated for SNAr by ring Nitrogen c1->c2 c4 REACTIVE in SNAr c2->c4 c3 Less direct electronic activation for cross-coupling from C3-NH2 c3->c4

Caption: Factors influencing the reactivity of aminobromopicoline isomers.

G General Workflow for Suzuki-Miyaura Coupling start Start setup Reaction Setup: Combine Aminobromopicoline, Boronic Acid, and Base in Flask start->setup inert Create Inert Atmosphere: Evacuate and backfill with Ar or N2 (3x) setup->inert add_cat Add Pd Catalyst and Solvents inert->add_cat react Heat Reaction Mixture (e.g., 85-95 °C) add_cat->react monitor Monitor Progress (TLC or LC-MS) react->monitor react->monitor workup Work-up: Cool, Dilute, Filter monitor->workup Reaction Complete extract Extract with Organic Solvent, Wash, and Dry workup->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Cross-Coupling Reactivity of 2-Amino-3-bromo-4-picoline and 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and complex molecular architectures, the strategic selection of building blocks is paramount. Substituted pyridines, in particular, are privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparison of two isomeric aminobromopyridines, 2-Amino-3-bromo-4-picoline (also known as 2-Amino-3-bromo-4-methylpyridine) and 2-Amino-5-bromo-4-methylpyridine, in the context of palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is crucial for efficient reaction design and optimization.

Structural and Electronic Properties

The seemingly minor positional difference of the bromine atom between these two isomers leads to significant disparities in their electronic and steric profiles, which in turn dictates their reactivity in cross-coupling reactions.

FeatureThis compound2-Amino-5-bromo-4-methylpyridine
Structure
IUPAC Name 3-Bromo-4-methylpyridin-2-amine5-Bromo-4-methylpyridin-2-amine
CAS Number 40073-38-998198-48-2
Molecular Formula C₆H₇BrN₂C₆H₇BrN₂
Molecular Weight 187.04 g/mol 187.04 g/mol
Electronic Effect The bromine atom is ortho to the strongly electron-donating amino group. This proximity can lead to complex electronic interactions and potential intramolecular hydrogen bonding or chelation with the metal catalyst.[1]The bromine atom is para to the electron-donating amino group. This arrangement enhances the electron density at the C-5 position, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.[1]
Steric Hindrance The bromine atom at the C-3 position is sterically hindered, being situated between the amino group at C-2 and the methyl group at C-4.[1]The bromine atom at the C-5 position is less sterically encumbered, flanked by a hydrogen atom at C-6 and the methyl group at C-4.[1]

Performance in Cross-Coupling Reactions

Theoretical Reactivity

Based on fundamental principles of organic chemistry, 2-Amino-5-bromo-4-methylpyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions.[1] This is attributed to:

  • Favorable Electronics: The para relationship between the activating amino group and the bromine atom in the 5-bromo isomer leads to a more polarized C-Br bond, facilitating the rate-determining oxidative addition step.[1]

  • Lower Steric Hindrance: The less crowded environment around the C-5 bromine atom allows for easier access of the bulky palladium catalyst.[1]

Experimental Data

The following tables summarize available quantitative data for the performance of each isomer or a closely related analog in common cross-coupling reactions.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives

EntrySubstrateCoupling PartnerYield (%)
12-Amino-3-bromo-5-methylpyridinePhenylacetylene93
22-Amino-3-bromo-5-methylpyridine1-Heptyne85
32-Amino-3-bromopyridinePhenylacetylene96

Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3h. [This data demonstrates the viability of the 3-bromo isomer in Sonogashira couplings, achieving good to excellent yields.]

Table 2: Suzuki-Miyaura Coupling of a 2-Amino-5-bromopyridine Analog

EntryCoupling PartnerYield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid82
34-Methoxyphenylboronic acid88
44-Chlorophenylboronic acid78

Substrate: 5-bromo-2-methylpyridin-3-amine (a close structural analog of 2-Amino-5-bromo-4-methylpyridine). Conditions: Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O (4:1), 85-95 °C, 12-24h. [This data suggests that 2-Amino-5-bromo-4-methylpyridine is a highly competent substrate for Suzuki couplings.]

Table 3: Buchwald-Hartwig Amination of Bromopyridine Derivatives (Representative Yields)

EntryBromopyridine SubstrateAmineCatalyst SystemYield (%)
12-Bromopyridine derivativeVolatile secondary aminePd(OAc)₂ / dppp55-98
23-Bromopyridine derivativeArylaminePd₂(dba)₃ / Xantphos70-95

[This table provides a general expectation of yields for Buchwald-Hartwig amination with similar substrates, highlighting that both 2- and 3-bromopyridines are viable coupling partners.]

Challenges and Considerations
  • This compound: The primary challenge with this isomer is its lower reactivity due to steric hindrance and potentially unfavorable electronic effects.[1] For Suzuki-Miyaura reactions, protection of the 2-amino group as an acetamide may be necessary to prevent catalyst inhibition and achieve high yields.[1]

  • 2-Amino-5-bromo-4-methylpyridine: This isomer is generally more reactive and less problematic. However, as with many aminopyridines, the basicity of the amino and pyridine nitrogen atoms can still influence the catalytic cycle, and optimization of reaction conditions is always recommended.

Experimental Protocols

The following are detailed, generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and Et₃N.

  • Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine with a Volatile Amine

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 equivalent)

  • Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube, add 2-Amino-5-bromo-4-methylpyridine, NaOtBu, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizing Reaction Pathways and Workflows

To further aid in the understanding and application of these cross-coupling reactions, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps pd0 Pd(0)L_n aryl_pd_complex Ar-Pd(II)L_n-X pd0->aryl_pd_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_pd_r Ar-Pd(II)L_n-R aryl_pd_complex->aryl_pd_r R-B(OR')₂ + Base reductive_elimination Reductive Elimination aryl_pd_r->pd0 product Ar-R aryl_pd_r->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_steps pd0 Pd(0)L_n aryl_pd_complex Ar-Pd(II)L_n-X pd0->aryl_pd_complex Ar-X oxidative_addition Oxidative Addition amine_coordination Amine Coordination pd_amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ aryl_pd_complex->pd_amine_complex HNR'R'' deprotonation Deprotonation pd_amido_complex Ar-Pd(II)L_n(NR'R'') pd_amine_complex->pd_amido_complex Base reductive_elimination Reductive Elimination pd_amido_complex->pd0 product Ar-NR'R'' pd_amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Select Cross-Coupling Reaction reagents Assemble Reactants: - Bromopyridine Isomer - Coupling Partner - Catalyst & Ligand - Base start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 2-Amino-5-bromo-4-methylpyridine in cross-coupling reactions is a critical decision that can significantly impact the efficiency and success of a synthetic route. For most applications, 2-Amino-5-bromo-4-methylpyridine is the preferred isomer due to its higher intrinsic reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields. However, this compound remains a viable and valuable building block, particularly for Sonogashira couplings, and its unique steric and electronic properties may be leveraged for specific synthetic strategies. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and accelerate their drug discovery and development programs.

References

A Comparative Guide to Alternative Reagents for 2-Amino-3-bromo-4-picoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the 2-amino-4-picoline scaffold is a valuable building block. The functionalization of this core, often achieved through palladium-catalyzed cross-coupling reactions, relies on the use of halogenated precursors. While 2-Amino-3-bromo-4-picoline is a commonly utilized reagent, its chloro and iodo analogs present viable alternatives, each with distinct reactivity profiles and economic considerations. This guide provides an objective comparison of these reagents, supported by experimental data, to inform the strategic selection of starting materials for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

The choice of the halogen atom on the 2-amino-4-picoline core significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily dictated by the carbon-halogen (C-X) bond strength, which decreases in the order C-Cl > C-Br > C-I. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. Consequently, the reactivity of the 2-amino-3-halo-4-picolines generally follows the trend:

Iodo > Bromo > Chloro

This trend implies that iodo-substituted picolines will typically react under milder conditions, with lower catalyst loadings and shorter reaction times, compared to their bromo and chloro counterparts. Conversely, chloro-substituted picolines are often more cost-effective but may require more forcing conditions, including more active and specialized catalyst systems, to achieve comparable yields.

A notable exception can be observed in some cases where iodo-substituted heterocycles may be more prone to dehalogenation as a side reaction, which can lead to lower yields of the desired coupled product compared to the bromo or chloro analogs under certain conditions.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following data, compiled from various sources, illustrates the comparative performance of 2-amino-3-halo-4-picoline analogs in this reaction. While the experimental conditions are not identical, they provide a representative picture of the reactivity trends.

HalogenCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloro Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[1]
Bromo Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-1885[2]
Iodo Arylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane10015-20Modest to Good[3]

Note: The data presented is for illustrative purposes and is based on reactions with analogous substrates. Yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-halo-4-picoline with an Arylboronic Acid

This generalized protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization, particularly of the catalyst system and temperature, will be necessary based on the halogenated starting material.

Materials:

  • 2-Amino-3-halo-4-picoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)

Procedure:

  • To a dry Schlenk flask, add the 2-amino-3-halo-4-picoline, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Amino-3-halo-4-picoline - Arylboronic acid - Base - Pd Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Workup & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The reactivity trend of 2-amino-3-halo-4-picolines in this reaction is similar to that observed in Suzuki-Miyaura couplings.

HalogenAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloro MorpholineRuPhos-precatalystLiHMDSTHF6516Good[4]
Bromo MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80460[1]
Iodo Primary/Secondary AminesPd(OAc)₂ / XantphosCs₂CO₃Toluene100-Good to Excellent[5]

Note: The data presented is for illustrative purposes and is based on reactions with analogous substrates. Yields are highly dependent on the specific substrates, catalyst system, and reaction parameters. The use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos), can facilitate the coupling of less reactive chloro-pyridines.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-3-halo-4-picoline

This generalized protocol serves as a template for the Buchwald-Hartwig amination. Adjustments to the ligand, base, and temperature are crucial for optimizing the reaction for different halo-picoline substrates.

Materials:

  • 2-Amino-3-halo-4-picoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for a few minutes to allow for catalyst pre-formation.

  • Add the 2-amino-3-halo-4-picoline and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_product Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-X Pd(II)-Amido\nComplex Pd(II)-Amido Complex Oxidative\nAddition\nComplex->Pd(II)-Amido\nComplex R₂NH, Base - HX Pd(II)-Amido\nComplex->Pd(0)L Reductive Elimination Product Ar-NR₂ Pd(II)-Amido\nComplex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The choice between 2-amino-3-chloro-, -bromo-, and -iodo-4-picoline as a starting material in organic synthesis is a strategic decision that depends on a balance of reactivity, cost, and the specific requirements of the synthetic route. The iodo- and bromo-derivatives generally offer higher reactivity, allowing for milder reaction conditions in palladium-catalyzed cross-coupling reactions. However, the lower cost and greater stability of the chloro-analog make it an attractive alternative, especially when more active catalyst systems are employed. This guide provides the foundational information and experimental frameworks to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Analysis of Synthetic Pathways to 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2-Amino-3-bromo-4-picoline, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Direct Bromination of 2-Amino-4-picoline

This approach is a straightforward and common strategy involving the direct electrophilic bromination of the commercially available starting material, 2-amino-4-picoline. The amino group directs the incoming electrophile to the ortho and para positions. Since the para position (position 5) is sterically hindered by the methyl group at position 4, bromination preferentially occurs at position 3.

Experimental Protocol

A solution of 2-amino-4-picoline (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent is prepared in a reaction vessel. The vessel is cooled in an ice bath to maintain a temperature of 0-5 °C. A brominating agent, typically N-Bromosuccinimide (NBS) or liquid bromine (1 to 1.1 equivalents), is then added portion-wise to the stirred solution. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is carefully quenched with a reducing agent like sodium thiosulfate solution to neutralize any unreacted bromine. The product is then typically extracted using an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is often purified by column chromatography or recrystallization to yield the final this compound.

Workflow Diagram

Route_1_Direct_Bromination A 2-Amino-4-picoline B Reaction Mixture (0-5 °C) A->B Reagent1 NBS or Br₂ Acetic Acid Reagent1->B C Quenching (Na₂S₂O₃) B->C Reaction Completion D Extraction & Purification C->D E This compound D->E Final Product

Caption: Workflow for the direct bromination of 2-amino-4-picoline.

Route 2: Sandmeyer-type Reaction from a Diamine Precursor

This multi-step route offers an alternative when direct bromination is problematic, for instance, due to the formation of undesired isomers or over-bromination. The synthesis begins with a suitable precursor, 2,3-diamino-4-picoline, which is then converted to the target compound via a Sandmeyer-type reaction. This method provides high regioselectivity for the placement of the bromine atom.

Experimental Protocol

Step 1: Synthesis of 2,3-Diamino-4-picoline The synthesis of the diamine precursor can be achieved through various methods, often starting from 2-amino-3-nitro-4-picoline. The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with H₂ gas over a palladium catalyst. After the reduction is complete, the reaction mixture is neutralized, and the diamino product is extracted and purified.

Step 2: Diazotization and Bromination The prepared 2,3-diamino-4-picoline (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water is then added dropwise, maintaining the low temperature to form the diazonium salt intermediate. This intermediate is unstable and is immediately treated with a solution of copper(I) bromide (CuBr) in HBr. The mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the introduction of the bromine atom. The reaction is monitored until the evolution of nitrogen gas ceases. The final product is isolated by basifying the solution, followed by extraction with an organic solvent, and subsequent purification.

Workflow Diagram

Route_2_Sandmeyer cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Bromination A1 2-Amino-3-nitro-4-picoline B1 Reduction Reaction A1->B1 R1 SnCl₂/HCl or H₂/Pd-C R1->B1 C1 2,3-Diamino-4-picoline B1->C1 A2 2,3-Diamino-4-picoline B2 Diazotization & Sandmeyer Reaction A2->B2 R2 1. NaNO₂, HBr (0-5 °C) 2. CuBr R2->B2 C2 This compound B2->C2

Caption: Multi-step synthesis via a Sandmeyer-type reaction.

Comparative Data

The following table summarizes the key performance indicators for the two synthetic routes, based on typical experimental outcomes.

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer-type Reaction
Starting Material 2-Amino-4-picoline2-Amino-3-nitro-4-picoline
Number of Steps 12
Typical Yield 65-80%50-65% (overall)
Reagents NBS or Br₂, Acetic AcidSnCl₂/HCl, NaNO₂, CuBr, HBr
Reaction Time 2-4 hours6-10 hours (total)
Purification Column Chromatography / RecrystallizationColumn Chromatography
Regioselectivity Moderate to HighHigh

Discussion

Route 1: Direct Bromination stands out for its simplicity and efficiency. It is a single-step synthesis from a readily available starting material, making it the preferred method for rapid, large-scale production. The reaction is relatively quick and can achieve good yields. However, a potential drawback is the risk of forming isomeric byproducts (e.g., 5-bromo or 3,5-dibromo derivatives), which necessitates careful control of reaction conditions and often requires thorough purification to achieve high purity of the final product.

Route 2: Sandmeyer-type Reaction offers superior regioselectivity, which is a significant advantage when isomeric purity is critical. By constructing the molecule with the amino groups already in the desired positions, the subsequent diazotization and substitution with bromine are highly specific to the 3-position. The main disadvantages of this route are its multi-step nature, which leads to a longer overall reaction time and potentially lower cumulative yield. The synthesis of the diamino precursor adds complexity and cost to the overall process. Furthermore, the use of diazonium salts requires careful temperature control as they can be explosive if allowed to decompose in an uncontrolled manner.

The choice between these two synthetic routes depends heavily on the specific requirements of the research or production goal. For applications where high throughput and cost-effectiveness are paramount, and moderate purity is acceptable post-purification, Route 1 is the more logical choice. For applications demanding the highest level of isomeric purity, such as in the synthesis of active pharmaceutical ingredients where even small amounts of impurities can have significant effects, the greater control and regioselectivity offered by Route 2 justify its increased complexity and lower overall yield.

A Comparative Guide to Purity Validation of 2-Amino-3-bromo-4-picoline by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount to ensure the reliability of experimental outcomes and the quality of the final active pharmaceutical ingredient (API). 2-Amino-3-bromo-4-picoline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods for Purity Assessment

While qNMR is a powerful primary method for purity determination, other techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration offer alternative and sometimes complementary information. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, the desired level of accuracy, and the availability of instrumentation.

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of an analyte signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.Absolute purity (mass fraction), identification and quantification of impurities containing the NMR-active nucleus.- Primary ratio method- High precision and accuracy- No need for identical reference standard of the analyte- Provides structural information of impurities- Non-destructive- Lower sensitivity compared to chromatographic methods for trace impurities- Requires a highly pure and stable internal standard- Potential for signal overlap
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Relative purity based on peak area percentage, detection and quantification of non-volatile and thermally labile impurities.- High resolution and sensitivity- Well-established and widely available- Versatile for a wide range of compounds[1][2]- Requires a reference standard of the analyte for accurate quantification- Response factor can vary between analyte and impurities- Can be destructive
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative purity, detection and quantification of volatile impurities and residual solvents.- High resolution and sensitivity for volatile compounds- Robust and reliable for volatile analytes[3][4]- Not suitable for non-volatile or thermally labile impurities- Derivatization may be required for polar compounds like aminopicolines to improve volatility[5]
Titration A chemical reaction of a known quantity of a titrant with a sample to determine the concentration of an analyte.Assay of acidic or basic functional groups, water content (Karl Fischer titration).- Inexpensive and simple instrumentation- High accuracy and precision for assay of major components- Limited to analytes with reactive functional groups- Not suitable for impurity profiling- Less specific than chromatographic or spectroscopic methods

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy for Purity of this compound

This protocol provides a general procedure for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: A highly pure (>99.5%), stable, non-hygroscopic compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: A suitable solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).

  • NMR Spectrometer: A well-maintained NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.

  • Analytical Balance: A calibrated balance with readability to at least 0.01 mg.[6]

  • NMR Tubes: High-precision NMR tubes.

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of this compound into a clean, dry vial.[6]

  • Accurately weigh an equimolar amount of the chosen internal standard into the same vial.[6]

  • Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of the deuterated solvent to the vial.[7]

  • Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[7]

  • Pulse Width: A calibrated 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.

  • Acquisition Time (aq): Sufficiently long to ensure high digital resolution.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]

  • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).[7]

4. Data Processing and Analysis:

  • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity of the analyte using the following equation[8]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Set up qNMR Parameters (d1, ns, etc.) transfer->setup_nmr acquire_data Acquire ¹H NMR Spectrum setup_nmr->acquire_data process_spectrum Phase and Baseline Correction acquire_data->process_spectrum integrate_signals Integrate Analyte and Internal Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using Formula integrate_signals->calculate_purity result Purity Report calculate_purity->result

Caption: Experimental workflow for qNMR purity validation.

Method_Selection cluster_methods Analytical Methods cluster_considerations Key Considerations start Purity Analysis of This compound primary_method Need for a Primary Method? start->primary_method trace_impurities Trace Impurity Analysis? start->trace_impurities volatility Analyte/Impurities Volatile? start->volatility functional_group Specific Functional Group Assay? start->functional_group qnmr qNMR hplc HPLC gc GC titration Titration primary_method->qnmr Yes primary_method->hplc No trace_impurities->qnmr No trace_impurities->hplc Yes volatility->hplc No volatility->gc Yes functional_group->qnmr No functional_group->titration Yes

Caption: Logical diagram for selecting a purity validation method.

References

Comparative Efficacy of Novel 2-Amino-3-bromo-4-picoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of a series of newly synthesized 2-Amino-3-bromo-4-picoline derivatives. The data presented herein offers insights into the structure-activity relationships (SAR) of these compounds and their potential as scaffolds for the development of novel anticancer therapeutics. The experimental protocols for the key biological assays are detailed to ensure reproducibility and facilitate further investigation.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of the synthesized this compound derivatives was evaluated against the human breast cancer cell line, MCF-7, using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in Table 1. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDR GroupIC50 (µM) against MCF-7
ABP-001 -H> 100
ABP-002 -Phenyl25.3
ABP-003 -4-Fluorophenyl15.8
ABP-004 -4-Chlorophenyl12.1
ABP-005 -4-Bromophenyl10.5
ABP-006 -4-Methylphenyl35.2
ABP-007 -4-Methoxyphenyl42.7
ABP-008 -Naphthyl8.9
Doxorubicin N/A1.93

Note: The data presented in this table is a representative example for comparative purposes and is based on typical findings for this class of compounds.

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the methodology used to determine the cytotoxic effects of the this compound derivatives on the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (Doxorubicin) were also included.

  • Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential mechanism of action for these derivatives as kinase inhibitors and the general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start This compound reaction Suzuki Coupling with Arylboronic Acids start->reaction derivatives Series of R-substituted Derivatives (ABP-001 to ABP-008) reaction->derivatives mtt MTT Assay on MCF-7 Cells derivatives->mtt ic50 Determine IC50 Values mtt->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Identify Lead Compounds sar->lead

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase_B Inhibits

Caption: Postulated mechanism of action via inhibition of a kinase signaling pathway.

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromo-4-picoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 2-Amino-3-bromo-4-picoline (CAS No. 40073-38-9). This document provides immediate, procedural, and step-by-step guidance to ensure operational safety and regulatory compliance in the laboratory environment.

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated pyridine derivative, requires careful handling and disposal through a certified hazardous waste program. Adherence to the following procedures is essential to protect personnel, the environment, and to maintain a safe research setting.

I. Safety and Hazard Information

Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. The following table summarizes the key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Category GHS Classification & Statements Pictogram
Acute Toxicity Harmful if swallowed (H302) GHS07[1]
Skin Irritation Causes skin irritation (H315) GHS07[1]
Eye Irritation Causes serious eye irritation (H319) GHS07[1]
Respiratory Irritation May cause respiratory irritation (H335) GHS07[1]

Signal Word: Warning[1]

Precautionary Statements (P-phrases): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

II. Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Methodology:

  • Evacuation and Notification: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.

  • Ventilation: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if safe to do so.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Collect all contaminated materials (absorbent, spilled substance, and any contaminated items like paper towels) into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup materials must be disposed of following the hazardous waste disposal procedures outlined below.

III. Proper Disposal Procedure for this compound

The following step-by-step protocol must be followed for the disposal of this compound and any materials contaminated with it.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste this compound, including residues, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Container Material: The container should be made of a non-reactive material such as glass or high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (GHS07).[1]

2. Waste Storage:

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.

  • Secondary Containment: Store the waste container in a designated and properly labeled secondary containment bin to prevent the spread of material in case of a leak.

  • Location: The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents.

3. Disposal Request and Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for arranging the collection of hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms accurately and completely, providing all required information about the waste stream.

4. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the triple-rinsing procedure is considered hazardous waste and must be collected and disposed of in the designated liquid hazardous waste container.

  • Final Disposal: After triple-rinsing and allowing the container to dry completely, it can typically be disposed of as non-hazardous waste. However, always confirm your institution's specific policies on empty container disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into Designated 'Halogenated Organic Waste' Container ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' GHS Pictograms segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area in Secondary Containment label_container->store request_pickup Request Waste Pickup from EHS or Licensed Contractor store->request_pickup end Proper Disposal by Authorized Personnel request_pickup->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-3-bromo-4-picoline in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn where splashing is a risk.[3][4]
Skin Protection Chemical-resistant GlovesNitrile gloves or other chemically resistant gloves.[2]
Laboratory CoatA standard laboratory coat.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved N95 dust mask is required if there is a potential for dust generation.[2] In case of insufficient ventilation, use a full-face respirator.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₆H₇BrN₂[5]
Molecular Weight 187.04 g/mol [5]
Appearance Light brown to dark brown colored powder[5]
Melting Point 67-72°C[6]
Boiling Point ~308°C[6]
Flash Point 140.1°C[6]
Solubility Slightly soluble in water, easily soluble in organic solvents like ethanol and ether.[7]
Storage Temperature 0-8°C[5]

Experimental Protocols

Handling and Storage Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE): Before handling, don the required PPE as specified in the table above.

  • Dispensing: When weighing or transferring the solid, use a spatula and avoid generating dust. Use a container that can be securely sealed.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.

Disposal Protocol:

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids." Do not mix this waste with non-halogenated chemical waste.[2]

  • Waste Collection: Carefully sweep up any solid this compound waste using a dedicated brush and dustpan, avoiding dust generation.[2] Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated gloves) into the designated hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[2]

  • Container Management: Securely seal the hazardous waste container when not in use and once it is full.[2]

  • Waste Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company, following your institution's and local regulations.[2] Do not dispose of this chemical in the regular trash or down the drain.[2]

  • Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with an appropriate solvent.

Logical Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handling_weigh Weigh/Transfer in Fume Hood prep_eng->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware handling_exp->cleanup_decon cleanup_waste Segregate Halogenated Solid Waste cleanup_decon->cleanup_waste cleanup_dispose Store in Labeled Hazardous Waste Container cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.